molecular formula C27H55NaO6S B10861153 Dilaurylglycerosulfate sodium

Dilaurylglycerosulfate sodium

カタログ番号: B10861153
分子量: 530.8 g/mol
InChIキー: ADWIARJBONOVHE-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dilaurylglycerosulfate sodium is a useful research compound. Its molecular formula is C27H55NaO6S and its molecular weight is 530.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C27H55NaO6S

分子量

530.8 g/mol

IUPAC名

sodium 2,3-didodecoxypropyl sulfate

InChI

InChI=1S/C27H56O6S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2;/h27H,3-26H2,1-2H3,(H,28,29,30);/q;+1/p-1

InChIキー

ADWIARJBONOVHE-UHFFFAOYSA-M

正規SMILES

CCCCCCCCCCCCOCC(COS(=O)(=O)[O-])OCCCCCCCCCCCC.[Na+]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Lauryl-based Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Dilaurylglycerosulfate sodium" does not correspond to a standard chemical name. This guide provides a comprehensive overview of two related and commercially significant lauryl-based surfactants that align with the query: Sodium Lauryl Sulfate (B86663) (SLS) and 1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol, Sodium Salt (DLPG) . These compounds are presented in separate sections to address their distinct chemical natures and applications.

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the fundamental properties, experimental protocols, and biological interactions of these key surfactants.

Section 1: Sodium Lauryl Sulfate (SLS)

Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), is a widely used anionic surfactant in a variety of industrial and consumer products. Its amphiphilic nature, possessing a 12-carbon tail and a polar sulfate headgroup, allows it to effectively reduce the surface tension of water, making it an excellent detergent, emulsifier, and foaming agent.

Fundamental Properties of Sodium Lauryl Sulfate (SLS)

The core physicochemical and biological properties of SLS are summarized below.

PropertyValueReferences
Chemical Formula C₁₂H₂₅NaO₄S
Molecular Weight 288.38 g/mol
Appearance White to pale yellow crystals, flakes, or powder
Odor Faint odor of fatty substances
Solubility Soluble in water, slightly soluble in alcohol, insoluble in chloroform (B151607) and ether.
Melting Point 206 °C
Critical Micelle Concentration (CMC) 8.2 mM in pure water at 25°C
Aggregation Number at CMC ~62
Micelle Ionization Fraction (α) ~0.3 (or 30%)
PropertyDescriptionReferences
Primary Biological Activity Anionic surfactant, detergent, protein denaturant, fat emulsifier, wetting agent.
Mechanism of Action Disrupts non-covalent bonds in proteins, leading to loss of native conformation. The hydrophobic tail interacts with non-polar regions of proteins and lipids, while the sulfate head interacts with water, effectively solubilizing fats and denaturing proteins.
Skin Irritation Known skin irritant, especially with prolonged contact or at high concentrations. Disrupts the skin barrier by removing lipids, leading to increased transepidermal water loss (TEWL).
Antimicrobial Activity Exhibits microbicidal activity against both enveloped and non-enveloped viruses by solubilizing the viral envelope and/or denaturing capsid proteins. Also shows some antibacterial properties.
Acute Oral Toxicity (LD₅₀, rat) 1,288 mg/kg
Experimental Protocols

This protocol outlines the standard procedure for denaturing proteins using SLS (commonly referred to as SDS in this context) for separation by polyacrylamide gel electrophoresis (SDS-PAGE).

Objective: To denature proteins and impart a uniform negative charge for separation based on molecular weight.

Materials:

  • Protein sample

  • 2x Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8)

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Mix the protein sample with an equal volume of 2x Laemmli sample buffer in a microcentrifuge tube.

  • Denaturation: Heat the mixture at 95-100°C for 5 minutes. This step, in conjunction with the reducing agent (2-mercaptoethanol) and SDS, ensures complete denaturation of the protein by breaking disulfide bonds and disrupting secondary and tertiary structures.

  • Centrifugation: Briefly centrifuge the sample to pellet any insoluble material.

  • Loading: The denatured sample is now ready to be loaded onto a polyacrylamide gel for electrophoresis. The SDS binds to the protein at a relatively constant ratio (approximately 1.4 g SDS per gram of protein), masking the intrinsic charge of the protein and imparting a net negative charge that is proportional to its mass.

Signaling Pathways and Mechanisms

SLS is a well-documented skin irritant. Its mechanism of action involves the disruption of the stratum corneum, the outermost layer of the skin, leading to a cascade of inflammatory responses.

SLSSkinIrritation SLS Sodium Lauryl Sulfate (SLS) StratumCorneum Stratum Corneum Disruption (Lipid Removal) SLS->StratumCorneum TEWL Increased Transepidermal Water Loss (TEWL) StratumCorneum->TEWL Keratinocytes Penetration to Keratinocytes StratumCorneum->Keratinocytes Inflammation Inflammation (Erythema, Dryness) TEWL->Inflammation CalciumInflux Increased Intracellular Ca²⁺ Influx Keratinocytes->CalciumInflux Calpain Calpain Activation CalciumInflux->Calpain ROS Increased Reactive Oxygen Species (ROS) CalciumInflux->ROS IL1a IL-1α Secretion Calpain->IL1a IL1a->ROS ROS->Inflammation

Figure 1.1: Signaling cascade of SLS-induced skin irritation.

The process of protein denaturation by SLS is a fundamental technique in biochemistry, particularly for SDS-PAGE.

ProteinDenaturation NativeProtein Native Protein (Folded, Intrinsic Charge) Unfolding Protein Unfolding (Loss of 2° and 3° Structure) NativeProtein->Unfolding SDS_Monomers SDS Monomers Binding SDS Binding to Polypeptide Chain SDS_Monomers->Binding Heat Heat (95-100°C) Heat->Unfolding ReducingAgent Reducing Agent (e.g., β-mercaptoethanol) ReducingAgent->Unfolding Unfolding->Binding DenaturedComplex Denatured Protein-SDS Complex (Linear, Uniform Negative Charge) Binding->DenaturedComplex

Figure 1.2: Workflow of protein denaturation by SLS for electrophoresis.

Section 2: 1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol, Sodium Salt (DLPG)

1,2-Dilauroyl-sn-glycero-3-Phosphoglycerol (DLPG) is a phospholipid containing two lauric acid (12:0) fatty acid chains. As a phosphatidylglycerol, it is an anionic phospholipid that is a minor component of eukaryotic cell membranes but is more abundant in bacterial membranes. It is widely used in the formulation of liposomes for drug delivery and in membrane research.

Fundamental Properties of 1,2-Dilauroyl-sn-glycero-3-PG (DLPG)

The key properties of DLPG are outlined below.

PropertyValueReferences
Chemical Formula C₃₀H₅₈NaO₁₀P
Molecular Weight 632.8 g/mol
Appearance Crystalline solid
Solubility Chloroform: 2 mg/ml
Chain Length 12:0 (Lauric Acid) at sn-1 and sn-2 positions
Phase Transition Temperature (Tm) ~0 °C
PropertyDescriptionReferences
Primary Application Formulation of liposomes and other lipid-based drug delivery systems; model membrane studies.
Biological Role Component of biological membranes, particularly in bacteria. Precursor for cardiolipin (B10847521) synthesis.
Function in Formulations Provides a negative surface charge to liposomes, which can prevent aggregation and influence interaction with cells. Can enhance membrane fluidity due to its short saturated acyl chains.
Biocompatibility Generally considered biocompatible and is used in pharmaceutical formulations.
Experimental Protocols

This protocol describes a common method for preparing unilamellar liposomes incorporating DLPG.

Objective: To formulate stable, unilamellar liposomes of a defined size.

Materials:

  • 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • 1,2-Dilauroyl-sn-glycero-3-PG, sodium salt (DLPG)

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a 9:1 molar ratio of DLPC to DLPG) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate under reduced pressure to evaporate the chloroform. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids (for DLPG-containing liposomes, room temperature is sufficient).

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • To produce unilamellar vesicles of a uniform size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder multiple times (typically 11-21 passes). This forces the lipids to re-form into smaller, unilamellar vesicles with a diameter close to the pore size of the membrane.

  • Characterization:

    • The resulting liposome (B1194612) suspension can be characterized for particle size and zeta potential using dynamic light scattering (DLS).

Biological Interactions and Workflows

DLPG, as an anionic phospholipid, can influence the biophysical properties of lipid bilayers, which in turn can affect the function of membrane-associated proteins and peptides.

DLPG_Membrane_Interaction DLPG DLPG Incorporation into Lipid Bilayer SurfaceCharge Increased Negative Surface Charge DLPG->SurfaceCharge MembraneFluidity Altered Membrane Fluidity DLPG->MembraneFluidity PeptideBinding Enhanced Binding of Cationic Peptides/Proteins SurfaceCharge->PeptideBinding ProteinInteraction Modulation of Membrane-Protein Interactions MembraneFluidity->ProteinInteraction Signaling Influence on Cell Signaling Events ProteinInteraction->Signaling CellularUptake Altered Cellular Uptake of Liposomes PeptideBinding->CellularUptake

Figure 2.1: Logical relationships of DLPG's influence on membrane properties.

The general workflow for preparing and characterizing liposomes using the thin-film hydration and extrusion method is a standard procedure in nanomedicine and biophysical research.

LiposomeWorkflow LipidDissolution 1. Dissolve Lipids (e.g., DLPC, DLPG) in Organic Solvent FilmFormation 2. Form Thin Lipid Film (Rotary Evaporation) LipidDissolution->FilmFormation Hydration 3. Hydrate Film with Aqueous Buffer (forms MLVs) FilmFormation->Hydration Extrusion 4. Extrusion through Polycarbonate Membrane Hydration->Extrusion LUVs 5. Formation of Unilamellar Vesicles (LUVs) Extrusion->LUVs Characterization 6. Characterization (Size, Zeta Potential) LUVs->Characterization

Figure 2.2: Experimental workflow for liposome preparation.

Unveiling the Molecular Architecture and Functional Potential of Dilaurylglycerosulfate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Dilaurylglycerosulfate sodium" is not found in major chemical databases under this specific name. This technical guide is based on the presumed chemical structures derived from the nomenclature—sodium 2,3-bis(dodecanoyloxy)propyl sulfate (B86663) and its 1,3-isomer. The experimental protocols and data presented are based on established chemical principles and analogous well-documented surfactant systems, as direct experimental data for this specific compound is not publicly available.

Introduction

This compound is conceptualized as an anionic surfactant characterized by a glycerol (B35011) backbone esterified with two lauryl (dodecyl) fatty acid chains, with the remaining hydroxyl group sulfated and neutralized with a sodium counterion. This double-chain structure places it in a category of surfactants with distinct physicochemical properties and a range of potential applications, particularly in fields requiring emulsification, solubilization, and the formation of organized molecular assemblies such as vesicles. This guide provides an in-depth exploration of its presumed chemical structure, a plausible synthetic pathway, methods for its characterization, and its potential utility in drug development and other scientific domains.

Chemical Structure and Physicochemical Properties

The name "this compound" suggests two possible isomers depending on the substitution pattern on the glycerol backbone: the 1,2-isomer and the 1,3-isomer.

Presumed Chemical Structures

The two likely isomers of this compound are:

  • Sodium 2,3-bis(dodecanoyloxy)propyl sulfate (1,2-isomer)

  • Sodium 1,3-bis(dodecanoyloxy)propyl sulfate (1,3-isomer)

G Presumed Isomers of this compound cluster_0 1,2-Dilaurylglycerosulfate sodium cluster_1 1,3-Dilaurylglycerosulfate sodium 1_2_isomer 1_2_isomer 1_3_isomer 1_3_isomer

Caption: Chemical structures of the two presumed isomers of this compound.

A textual representation of the structures is provided here due to the inability to generate images directly.

1,2-Dilaurylglycerosulfate sodium: CH₂(OSO₃⁻Na⁺) | CH(OCOC₁₁H₂₃) | CH₂(OCOC₁₁H₂₃)

1,3-Dilaurylglycerosulfate sodium: CH₂(OCOC₁₁H₂₃) | CH(OSO₃⁻Na⁺) | CH₂(OCOC₁₁H₂₃)

Physicochemical Properties

While experimental data for this compound is unavailable, its properties can be inferred from its structure and compared to analogous surfactants. As a double-chain anionic surfactant, it is expected to have a low critical micelle concentration (CMC) and form stable bilayers in aqueous solutions, potentially leading to the formation of vesicles or lamellar phases.

PropertyPresumed Value/Characteristic for this compoundComparison with Sodium Dodecyl Sulfate (SDS)[1]
Type Anionic, double-chain surfactantAnionic, single-chain surfactant
Molecular Weight ( g/mol ) Approx. 554.75288.38
Solubility Expected to be soluble in water, forming micelles or vesicles.Soluble in water.
Critical Micelle Conc. (CMC) Expected to be significantly lower than SDS.~8.2 mM
Surface Activity HighHigh
Self-Assembly Expected to form bilayers, vesicles (liposomes), or lamellar phases.Forms spherical micelles.

Synthesis and Characterization

A plausible synthetic route for this compound would involve a two-step process: the synthesis of a dilaurin (B98607) intermediate followed by sulfation.

Proposed Synthetic Workflow

G start Glycerol + Lauric Acid step1 Esterification (e.g., using an acid catalyst or enzymatic catalysis) start->step1 intermediate 1,2- and 1,3-Dilaurin Mixture step1->intermediate step2 Sulfation (e.g., with sulfur trioxide pyridine (B92270) complex) intermediate->step2 sulfated_intermediate Dilaurylglycerosulfate (acid form) step2->sulfated_intermediate step3 Neutralization (with Sodium Hydroxide (B78521) or Sodium Bicarbonate) sulfated_intermediate->step3 end_product This compound step3->end_product purification Purification (e.g., Chromatography) end_product->purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This protocol is adapted from a general method for the synthesis of 1,3-diacylglycerols.[2]

  • Reactants: Combine glycerol (10 mmol) and lauric acid (20 mmol) in a reaction flask.

  • Enzyme Addition: Add a 1,3-specific lipase (B570770), such as Rhizomucor miehei lipase (e.g., Lipozyme RM IM), at a concentration of 5% (w/w) of the total reactants.

  • Reaction Conditions: The reaction is carried out in a solvent-free system under vacuum to remove the water produced during esterification. The mixture is incubated at a controlled temperature (e.g., 50-60°C) with constant stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by titrating the remaining free fatty acid content.

  • Purification: Once the reaction is complete, the enzyme is filtered off. The resulting mixture of mono-, di-, and triglycerides can be purified by column chromatography on silica (B1680970) gel to isolate the 1,3-dilaurin.

This is a general protocol for the sulfation of alcohols.

  • Dissolution: Dissolve the purified dilaurin in a suitable anhydrous solvent, such as pyridine or dichloromethane.

  • Sulfating Agent: Cool the solution in an ice bath and slowly add a sulfating agent, such as sulfur trioxide pyridine complex, in a stoichiometric amount.

  • Reaction: Allow the reaction to proceed at a low temperature, gradually warming to room temperature, while monitoring by TLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of water or a buffer solution.

  • Neutralization: Neutralize the reaction mixture to pH 7 with a solution of sodium hydroxide or sodium bicarbonate.

  • Purification: The final product, this compound, can be purified by techniques such as dialysis to remove excess salts, followed by lyophilization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O or CDCl₃/MeOD mixture). The ¹H NMR spectrum should confirm the presence of the lauryl chains (signals in the aliphatic region), the glycerol backbone, and the sulfate group (downfield shift of the proton on the carbon bearing the sulfate group).[3][4][5]

    • ¹³C NMR: The ¹³C NMR spectrum will provide complementary information on the carbon skeleton, confirming the ester and sulfate linkages.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode is suitable for analyzing this anionic surfactant. The mass spectrum should show a prominent peak corresponding to the molecular ion [M-Na]⁻.

    • Tandem MS (MS/MS) can be used to fragment the molecular ion to confirm the structure, showing characteristic losses of the lauryl chains and the sulfate group.[6]

The CMC can be determined by measuring the change in a physical property of the surfactant solution as a function of its concentration.[7][8][9][10]

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Surface Tension Measurement:

    • Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).[11]

    • Plot the surface tension versus the logarithm of the surfactant concentration.

    • The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.[1]

  • Conductivity Measurement:

    • For an ionic surfactant like this, the electrical conductivity of the solutions can be measured.

    • Plot the conductivity versus the surfactant concentration.

    • The CMC is identified by a change in the slope of this plot.

Potential Applications in Drug Development

The double-chain structure of this compound suggests its potential utility in advanced drug delivery systems.

Conceptual Application in a Drug Delivery System

G cluster_0 Vesicle Formation cluster_1 Drug Delivery Process surfactant Dilaurylglycerosulfate sodium vesicle Drug-Loaded Vesicle (Liposome) surfactant->vesicle drug Hydrophobic Drug drug->vesicle admin Administration vesicle->admin circulation Systemic Circulation admin->circulation target Target Cell circulation->target release Drug Release target->release

Caption: Conceptual workflow of this compound in a drug delivery system.

Double-chain surfactants are known to form stable vesicles (liposomes) that can encapsulate both hydrophilic and hydrophobic drugs.[12][13] These drug-loaded vesicles can potentially:

  • Enhance Solubility: Solubilize poorly water-soluble drugs within the hydrophobic bilayer of the vesicle.

  • Improve Stability: Protect the encapsulated drug from degradation in the biological environment.

  • Controlled Release: Provide sustained or targeted release of the drug at the desired site of action.

  • Enhance Permeation: Surfactants can act as permeation enhancers, facilitating the transport of drugs across biological membranes.[14]

Conclusion

While "this compound" does not appear to be a commercially available or well-documented compound, its presumed chemical structure as a double-chain anionic surfactant suggests a range of interesting physicochemical properties and potential applications. This technical guide provides a foundational understanding of this hypothetical molecule, including its likely structure, a plausible synthetic approach, and standard experimental protocols for its characterization. For researchers and professionals in drug development, molecules with such architecture are of interest for formulating novel drug delivery systems. Further research into the synthesis and characterization of this and similar surfactants could open new avenues in materials science and pharmaceutical technology.

References

Synthesis and Purification of Sodium Dilaurylglycerosulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical synthesis and purification of sodium dilaurylglycerosulfate, a key anionic surfactant utilized in various research and development applications, including drug delivery systems. The following sections detail the experimental protocols, present key quantitative data, and illustrate the procedural workflows.

Synthesis of 1,3-Dilaurylglycerol

The synthesis of the dilaurylglycerol precursor is a critical first step. This protocol is adapted from established methods for the synthesis of dialkyl glyceryl ethers.

Experimental Protocol:
  • Reaction Setup: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen.

  • Reagents:

    • Glycerol (B35011) (1 mole)

    • Sodium hydride (2.2 moles, 60% dispersion in mineral oil)

    • Lauryl bromide (2.2 moles)

    • Anhydrous N,N-Dimethylformamide (DMF, 500 mL)

  • Procedure:

    • Anhydrous DMF is added to the reaction flask, followed by the slow addition of sodium hydride under constant stirring.

    • Glycerol is added dropwise from the dropping funnel over a period of 1 hour. The reaction mixture is stirred for an additional 2 hours at room temperature to ensure the complete formation of the glycerol disodium (B8443419) salt.

    • Lauryl bromide is then added dropwise over 2 hours. The reaction is exothermic and the temperature should be maintained between 50-60°C using a water bath.

    • After the addition is complete, the reaction mixture is heated to 80°C and maintained for 6-8 hours.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • The reaction mixture is cooled to room temperature and quenched by the slow addition of 100 mL of distilled water.

    • The mixture is transferred to a separatory funnel and extracted three times with 200 mL of diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude 1,3-dilaurylglycerol.

Sulfation of 1,3-Dilaurylglycerol

The sulfation of the secondary hydroxyl group of 1,3-dilaurylglycerol is achieved using a sulfur trioxide complex to yield the sulfate ester.

Experimental Protocol:
  • Reaction Setup: A 500 mL, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is cooled in an ice-salt bath.

  • Reagents:

  • Procedure:

    • 1,3-Dilaurylglycerol is dissolved in anhydrous dichloromethane and the solution is cooled to 0°C.

    • The sulfur trioxide-pyridine complex is added portion-wise over 1 hour, ensuring the temperature does not exceed 5°C.

    • The reaction mixture is stirred at 0-5°C for 4-6 hours.

    • Reaction progress is monitored by TLC.

  • Neutralization:

    • Upon completion, the reaction is quenched by the slow addition of a chilled aqueous solution of sodium hydroxide (B78521) (1.2 moles in 100 mL of water), while maintaining the temperature below 10°C.

    • The mixture is stirred for an additional hour, allowing the pH to stabilize between 7 and 8.

Purification of Sodium Dilaurylglycerosulfate

A multi-step purification process is employed to remove unreacted starting materials, by-products, and inorganic salts.

Experimental Protocol:
  • Liquid-Liquid Extraction:

    • The neutralized reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is extracted twice with 100 mL of distilled water.

    • The combined aqueous layers contain the crude sodium dilaurylglycerosulfate.

  • Recrystallization:

    • The aqueous solution is concentrated under reduced pressure.

    • The resulting solid is dissolved in a minimal amount of hot ethanol.

    • The solution is allowed to cool slowly to room temperature and then placed in a refrigerator at 4°C overnight to facilitate crystallization.[1]

    • The crystals are collected by filtration, washed with cold ethanol, and dried under vacuum.[1]

  • Ion Exchange Chromatography (Optional):

    • For higher purity, the recrystallized product can be further purified by ion exchange chromatography to remove residual inorganic salts.[2]

    • A column is packed with a suitable anion exchange resin.

    • The sample is dissolved in deionized water and loaded onto the column.

    • The column is washed with deionized water to remove non-ionic impurities.

    • The product is eluted with a gradient of sodium chloride solution.

    • Fractions containing the pure product are collected, combined, and desalted by dialysis or ultrafiltration.[2][3]

Quantitative Data Summary

ParameterValueUnit
Synthesis of 1,3-Dilaurylglycerol
Glycerol1.0mole
Lauryl Bromide2.2mole
Yield (Crude)85-90%
Sulfation
1,3-Dilaurylglycerol1.0mole
Sulfur Trioxide-Pyridine Complex1.2mole
Yield (after neutralization)90-95%
Purification
Purity after Recrystallization>98%
Purity after Ion Exchange>99.5%

Visualizing the Process

Synthesis and Purification Workflow

Synthesis_Purification_Workflow Glycerol Glycerol Dilaurylglycerol 1,3-Dilaurylglycerol Glycerol->Dilaurylglycerol Alkylation LaurylBromide Lauryl Bromide LaurylBromide->Dilaurylglycerol CrudeSulfate Crude Dilaurylglycerosulfate (Acid Form) Dilaurylglycerol->CrudeSulfate Sulfation SO3Pyridine SO3-Pyridine Complex SO3Pyridine->CrudeSulfate Neutralization Neutralization (NaOH) CrudeSulfate->Neutralization CrudeSalt Crude Sodium Dilaurylglycerosulfate Neutralization->CrudeSalt Extraction Liquid-Liquid Extraction CrudeSalt->Extraction Recrystallization Recrystallization Extraction->Recrystallization IonExchange Ion Exchange Chromatography Recrystallization->IonExchange FinalProduct Pure Sodium Dilaurylglycerosulfate IonExchange->FinalProduct

Caption: Workflow for the synthesis and purification of sodium dilaurylglycerosulfate.

Logical Flow of Purification Steps

Purification_Logic Start Crude Reaction Mixture Step1 Liquid-Liquid Extraction (Removes organic impurities) Start->Step1 Step2 Recrystallization (Removes majority of impurities) Step1->Step2 Step3 Ion Exchange Chromatography (Removes ionic impurities) Step2->Step3 End High Purity Product Step3->End

Caption: Sequential logic of the purification protocol for sodium dilaurylglycerosulfate.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dilaurylglycerosulfate Sodium as a Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This dual nature allows them to adsorb at interfaces between two immiscible phases, such as oil and water, reducing the interfacial tension.[1][2][3] Anionic surfactants, which carry a negatively charged head group, are a prominent class of surfactants widely utilized in pharmaceutical formulations as emulsifiers, solubilizing agents, and wetting agents.[1][2][4]

Dilaurylglycerosulfate sodium is an anionic surfactant characterized by a glycerol (B35011) backbone, two lauryl (dodecyl) hydrocarbon chains (hydrophobic tails), and a negatively charged sulfate (B86663) group (hydrophilic head) with a sodium counter-ion. The presence of two hydrophobic chains places it in the category of di-chain surfactants, which often exhibit distinct physicochemical properties compared to their single-chain counterparts like sodium lauryl sulfate (SLS).[5] This guide provides a detailed exploration of the mechanism of action of this compound, its physicochemical properties, experimental characterization, and applications in drug development.

Core Mechanism of Action

The surfactant activity of this compound is governed by its amphiphilic structure. When introduced into an aqueous solution, these molecules spontaneously orient themselves to minimize the unfavorable interactions between their hydrophobic tails and water molecules. This leads to two primary phenomena: adsorption at interfaces and self-assembly into micelles.[1][2]

Adsorption at Interfaces and Reduction of Surface Tension

At concentrations below the Critical Micelle Concentration (CMC), this compound molecules migrate to the air-water or oil-water interface. They arrange themselves with their hydrophilic sulfate heads in the aqueous phase and their hydrophobic lauryl tails extending into the non-polar phase (air or oil).[6][7] This alignment disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.[3][8] The reduction in surface tension continues as more surfactant molecules are added to the interface until it becomes saturated.[8][9]

Adsorption of surfactant monomers at the air-water interface.
Micelle Formation

Once the interface is saturated with surfactant monomers, any further increase in concentration beyond the CMC leads to the formation of micelles in the bulk of the solution.[6][8] Micelles are thermodynamically stable, self-assembled aggregates where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form a protective outer shell that interacts with the aqueous environment.[6] For a di-chain surfactant like this compound, the packing of the molecules in a micelle will be influenced by the steric hindrance of the two lauryl chains.

G cluster_micelle Micelle center t1_1 ~ center->t1_1 t1_2 ~ center->t1_2 t2_1 ~ center->t2_1 t2_2 ~ center->t2_2 t3_1 ~ center->t3_1 t3_2 ~ center->t3_2 t4_1 ~ center->t4_1 t4_2 ~ center->t4_2 t5_1 ~ center->t5_1 t5_2 ~ center->t5_2 t6_1 ~ center->t6_1 t6_2 ~ center->t6_2 t7_1 ~ center->t7_1 t7_2 ~ center->t7_2 t8_1 ~ center->t8_1 t8_2 ~ center->t8_2 s1 t1_1->s1 t1_2->s1 s2 t2_1->s2 t2_2->s2 s3 t3_1->s3 t3_2->s3 s4 t4_1->s4 t4_2->s4 s5 t5_1->s5 t5_2->s5 s6 t6_1->s6 t6_2->s6 s7 t7_1->s7 t7_2->s7 s8 t8_1->s8 t8_2->s8

Schematic of a micelle formed by a di-chain surfactant.

Physicochemical Properties and Quantitative Data

The efficiency and effectiveness of a surfactant are characterized by several key parameters, including its Critical Micelle Concentration (CMC) and the surface tension at the CMC.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant at which micelle formation begins.[8] It is a critical parameter as it determines the minimum concentration required for the surfactant to exert its full effect in applications like solubilization. Di-chain surfactants generally have lower CMC values than their single-chain counterparts with the same head group and equivalent total number of carbon atoms in the hydrophobic tails.[10] This is because the two chains create a more hydrophobic entity, favoring aggregation at lower concentrations.

Surface Tension

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants are effective at reducing this tension. The surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.[8][9]

Table 1: Representative Physicochemical Properties of Anionic Surfactants

SurfactantStructureCMC (mM)Surface Tension at CMC (mN/m)
Sodium Dodecyl Sulfate (SDS)Single-chain~8.2~38
Representative Di-chain Anionic SurfactantDi-chain< 1~25-35

Note: Data for the representative di-chain anionic surfactant is based on typical values for similar molecules and is for illustrative purposes. Actual values for this compound may vary.

Experimental Protocols for Characterization

Several experimental techniques can be employed to determine the physicochemical properties of surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods include:

  • Surface Tensiometry: The surface tension of the surfactant solution is measured at various concentrations. A plot of surface tension versus the logarithm of surfactant concentration will show a sharp break point, which corresponds to the CMC.[9][11]

  • Conductivity Measurement: For ionic surfactants, the conductivity of the solution is measured as a function of concentration. The formation of micelles leads to a change in the slope of the conductivity versus concentration plot, from which the CMC can be determined.[11][12]

  • Fluorescence Spectroscopy: This method utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles. A significant change in the fluorescence intensity or emission spectrum of the probe is observed at the CMC.[12][13]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare surfactant solutions of varying concentrations tensiometry Measure surface tension (Tensiometer) prep->tensiometry conductivity Measure conductivity (Conductivity meter) prep->conductivity fluorescence Measure fluorescence (Spectrofluorometer) prep->fluorescence plot Plot measured property vs. concentration tensiometry->plot conductivity->plot fluorescence->plot cmc Determine CMC from the break point in the plot plot->cmc

Workflow for the experimental determination of CMC.
Measurement of Surface Tension

Surface tension is typically measured using a tensiometer. The two most common methods are the Du Noüy ring method and the Wilhelmy plate method.[14][15][16]

  • Du Noüy Ring Method: A platinum-iridium ring is submerged in the liquid and then slowly pulled through the interface. The force required to pull the ring from the surface is measured and is proportional to the surface tension.[14][17]

  • Wilhelmy Plate Method: A thin platinum plate is suspended perpendicular to the liquid surface. The force exerted on the plate by the liquid due to wetting is measured by a microbalance, and this force is used to calculate the surface tension.[15][17]

Applications in Drug Development

The unique properties of surfactants like this compound make them invaluable in pharmaceutical formulations, particularly for drug delivery.[4][18][19]

Solubilization of Poorly Water-Soluble Drugs

Many active pharmaceutical ingredients (APIs) have poor aqueous solubility, which limits their bioavailability.[20] Above the CMC, the hydrophobic core of micelles can encapsulate these lipophilic drug molecules, effectively increasing their solubility in aqueous formulations.[20][21]

Formation of Drug Delivery Systems

Di-chain surfactants are key components in the formation of more complex drug delivery systems such as liposomes and nanoparticles.[22][23][24]

  • Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Di-chain surfactants can be incorporated into the lipid bilayer to modify its properties, such as stability and drug loading capacity.[22][25]

  • Nanoparticles: Surfactants are often used as stabilizers in the formulation of polymeric or lipid-based nanoparticles to prevent their aggregation.[26][27]

G cluster_drug Poorly Soluble Drug cluster_surfactant Surfactant System cluster_result Outcome drug Hydrophobic API micelle Micellar Solution (> CMC) drug->micelle Encapsulation liposome Liposome Formulation drug->liposome Entrapment solubilization Enhanced Solubility and Bioavailability micelle->solubilization delivery Targeted/Controlled Drug Delivery liposome->delivery

Role of di-chain surfactants in drug delivery applications.

Conclusion

This compound, as an anionic di-chain surfactant, is expected to be a highly effective surface-active agent. Its mechanism of action is centered around its ability to reduce surface tension and form micelles, which is characteristic of amphiphilic molecules. The presence of two lauryl chains likely results in a low critical micelle concentration and efficient packing at interfaces, making it a potent candidate for various applications in drug development, including the solubilization of hydrophobic drugs and the formulation of advanced drug delivery systems like liposomes and nanoparticles. Further experimental investigation is required to fully characterize its specific physicochemical properties.

References

Critical Micelle Concentration of Dilaurylglycerosulfate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Dilaurylglycerosulfate sodium, a key parameter for its application in pharmaceutical and research settings. Due to the limited direct data on this compound, this guide leverages extensive data from a structurally analogous and well-studied anionic surfactant, Sodium Dodecyl Sulfate (B86663) (SDS), also known as Sodium Lauryl Sulfate (SLS). Both surfactants possess a C12 alkyl chain and a sulfate head group, making SDS a reliable proxy for understanding the physicochemical behavior of this compound. This guide covers the fundamental principles of micellization, factors influencing the CMC, detailed experimental protocols for its determination, and potential applications in drug development.

Introduction to Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, defined as the concentration above which surfactant molecules self-assemble to form micelles in a solution.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, the surface tension of the solution decreases significantly.[1] Once the CMC is reached, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules aggregate to form micelles, leading to a plateau or a much smaller change in surface tension.[1] The CMC is a critical parameter in various applications, including drug solubilization, formulation stability, and controlled release, as the formation of micelles creates hydrophobic microenvironments capable of encapsulating poorly soluble drug molecules.

Quantitative Data on Critical Micelle Concentration

The CMC of SDS in pure water at 25°C is approximately 8.2 mM.[2] The tables below summarize the CMC of SDS under various conditions, providing a valuable reference for estimating the behavior of this compound.

Table 1: Critical Micelle Concentration of Sodium Dodecyl Sulfate (SDS) in Aqueous Solution

ParameterValueReference
CMC in pure water (25°C)8.2 mM[2]
Aggregation number at CMC~62[2]
Degree of micelle ionization (α)~0.3 (30%)[2]

Table 2: Effect of Temperature on the CMC of Sodium Dodecyl Sulfate (SDS) in Aqueous Solution

Temperature (°C)CMC (mM)Reference
15~8.5[3]
258.2[4]
30~8.0[4]
35~8.3[3]
40~8.7[5]

Note: The relationship between temperature and the CMC of ionic surfactants often exhibits a U-shaped curve, with a minimum CMC at a specific temperature.[3][6]

Table 3: Effect of Electrolyte (NaCl) Concentration on the CMC of Sodium Dodecyl Sulfate (SDS) in Aqueous Solution at 25°C

NaCl Concentration (mM)CMC (mM)Reference
08.2[7]
105.18[7]
502.2[7]
1001.4[7]

Note: The addition of electrolytes to ionic surfactant solutions generally decreases the CMC due to the shielding of electrostatic repulsions between the charged head groups.[6][8]

Factors Influencing the Critical Micelle Concentration

Several factors can significantly impact the CMC of an anionic surfactant like this compound. Understanding these factors is crucial for optimizing formulations and predicting surfactant behavior in various environments.

  • Structure of the Surfactant: The length of the hydrophobic alkyl chain is a primary determinant of the CMC. Longer alkyl chains lead to a lower CMC due to increased hydrophobicity. The nature and size of the hydrophilic headgroup also play a role.

  • Temperature: The effect of temperature on the CMC of ionic surfactants is complex. Typically, the CMC decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature.[3][6] This U-shaped behavior is attributed to the interplay between the temperature's effect on the hydration of the hydrophilic headgroup and the disruption of the structured water around the hydrophobic tail.[6]

  • Presence of Electrolytes: The addition of electrolytes, particularly those with counterions to the surfactant's head group, markedly decreases the CMC of ionic surfactants.[6][8] The ions in the solution shield the electrostatic repulsion between the charged head groups, facilitating micelle formation at lower concentrations.[6]

  • pH of the Solution: For surfactants with ionizable head groups, pH can influence the CMC. For sulfate-based anionic surfactants like this compound, the head group is a strong acid and remains ionized over a wide pH range. Therefore, the effect of pH on its CMC is generally minimal unless the pH is extremely low, which could lead to protonation of the sulfate group.[9][10]

  • Presence of Organic Additives: The addition of organic molecules, such as alcohols or co-solvents, can either increase or decrease the CMC depending on their nature and concentration. These additives can alter the solvent properties and may also incorporate into the micelles.[11]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of a surfactant. The most common methods for ionic surfactants are surface tension measurement and conductivity measurement.

Surface Tension Method

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[12]

Protocol:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. A series of dilutions are then made from the stock solution to cover a concentration range both below and above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Conductivity Method

This method is applicable to ionic surfactants and relies on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions.

Protocol:

  • Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water, similar to the surface tension method.

  • Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: Plot the specific conductivity versus the surfactant concentration. The plot will exhibit a break or a change in slope. The concentration at this break point corresponds to the CMC.

Visualizations

Experimental Workflow for CMC Determination

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start: Prepare Surfactant Stock Solution prep_series Prepare a Series of Dilutions start->prep_series measure_st Surface Tension Measurement prep_series->measure_st measure_cond Conductivity Measurement prep_series->measure_cond plot_st Plot Surface Tension vs. log(Concentration) measure_st->plot_st plot_cond Plot Conductivity vs. Concentration measure_cond->plot_cond determine_cmc_st Determine CMC from Intersection plot_st->determine_cmc_st determine_cmc_cond Determine CMC from Breakpoint plot_cond->determine_cmc_cond end End determine_cmc_st->end Final CMC Value determine_cmc_cond->end Final CMC Value

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Logical Relationship of Factors Affecting CMC

Factors_Affecting_CMC cluster_surfactant Surfactant Properties cluster_environment Environmental Factors CMC Critical Micelle Concentration (CMC) hydrophobic_chain Hydrophobic Chain Length hydrophobic_chain->CMC Inverse Relationship hydrophilic_head Hydrophilic Head Group hydrophilic_head->CMC Direct Relationship temperature Temperature temperature->CMC U-shaped Relationship electrolytes Electrolyte Concentration electrolytes->CMC Inverse Relationship ph pH ph->CMC Minimal Effect (for strong electrolytes) additives Organic Additives additives->CMC Variable Effect

Caption: Factors influencing the Critical Micelle Concentration (CMC).

Applications in Drug Development

The ability of surfactants like this compound to form micelles above their CMC is of significant interest in drug development for several reasons:

  • Solubilization of Poorly Soluble Drugs: The hydrophobic cores of micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous formulations. This is a critical strategy for improving the bioavailability of many active pharmaceutical ingredients (APIs).

  • Drug Delivery Systems: Micelles can serve as nanocarriers for targeted drug delivery. The surface of the micelles can be modified with targeting ligands to enhance drug accumulation at specific sites in the body, potentially increasing therapeutic efficacy and reducing side effects.

  • Formulation Stabilization: Surfactants are widely used as emulsifying and stabilizing agents in various pharmaceutical dosage forms, including creams, lotions, and suspensions. Understanding the CMC is essential for ensuring the long-term stability of these formulations.

Conclusion

While direct quantitative data for the Critical Micelle Concentration of this compound is scarce, a comprehensive understanding of its micellization behavior can be effectively inferred from data on the structurally similar surfactant, Sodium Dodecyl Sulfate. The CMC is a critical parameter that is influenced by a variety of factors, including temperature, electrolyte concentration, and the presence of other additives. Accurate determination of the CMC through methods such as surface tensiometry and conductometry is essential for the effective application of this surfactant in research and pharmaceutical development, particularly in the formulation of poorly soluble drugs and the design of novel drug delivery systems.

References

In-Depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Dilaurylglycerosulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of Dilaurylglycerosulfate sodium, an anionic surfactant of interest in various scientific and industrial applications, including drug delivery systems. This document elucidates the theoretical calculation of its HLB value using the Davies group contribution method and presents detailed experimental protocols for its empirical determination. All quantitative data are summarized in structured tables, and key concepts and workflows are illustrated with diagrams created using the DOT language for clarity and reproducibility.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[1][2] Introduced by Griffin in the 1940s, the HLB system is a critical tool for formulators in selecting the appropriate surfactant or combination of surfactants to achieve stable emulsions and optimal performance in a variety of systems.[2] The HLB value of a surfactant is indicative of its behavior at an oil-water interface and can predict its function, such as whether it will act as a water-in-oil (W/O) emulsifier, an oil-in-water (O/W) emulsifier, a wetting agent, a detergent, or a solubilizing agent.[1]

The HLB scale for non-ionic surfactants typically ranges from 0 to 20, where lower values signify greater lipophilicity and higher values indicate greater hydrophilicity. For ionic surfactants, the HLB scale can extend to higher values, often up to 40 or more, due to the strong contribution of the ionic head group to the overall hydrophilicity.[3]

This compound: Structure and Properties

This compound is an anionic surfactant. Based on systematic nomenclature, its chemical structure is identified as sodium 1,3-dilauroyl-2-glycerol sulfate (B86663). This structure consists of a glycerol (B35011) backbone esterified with two lauric acid chains at the 1 and 3 positions, and a sulfate group attached to the 2 position. The sodium ion acts as the counter-ion to the negatively charged sulfate group.

The presence of two long alkyl chains (from lauric acid) contributes to the lipophilic character of the molecule, while the ionic sulfate group provides a strong hydrophilic head. This amphipathic nature is what confers its surface-active properties.

cluster_glycerol Glycerol Backbone cluster_lauryl1 Lauric Acid Chain 1 cluster_lauryl2 Lauric Acid Chain 2 cluster_sulfate Sulfate Group G1 CH2 G2 CH L1_O O G1->L1_O G3 CH2 S_O O G2->S_O L2_O O G3->L2_O L1_CO C=O L1_O->L1_CO L1_C11H23 (CH2)10-CH3 L1_CO->L1_C11H23 L2_CO C=O L2_O->L2_CO L2_C11H23 (CH2)10-CH3 L2_CO->L2_C11H23 S_SO3 SO3- Na+ S_O->S_SO3

Figure 1. Chemical Structure of Sodium 1,3-dilauroyl-2-glycerol sulfate.

Theoretical Calculation of HLB using Davies' Method

For ionic surfactants like this compound, the Davies method is a more appropriate theoretical approach for HLB calculation than the Griffin method.[4] The Davies method assigns specific group contribution numbers to the various hydrophilic and lipophilic functional groups within the surfactant molecule. The HLB is then calculated using the following formula:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

To calculate the HLB of sodium 1,3-dilauroyl-2-glycerol sulfate, the molecule is first broken down into its constituent groups.

Table 1: Davies Group Contribution Numbers for HLB Calculation

GroupTypeGroup Contribution NumberReference
-OSO₃⁻Na⁺ (Sulfate)Hydrophilic38.7[5]
-COO- (Ester)Hydrophilic2.4[5]
-CH₂- (Methylene)Lipophilic0.475[6]
-CH- (Methine)Lipophilic0.475[6]
-CH₃ (Methyl)Lipophilic0.475[6]

Calculation:

  • Identify and count the groups in Sodium 1,3-dilauroyl-2-glycerol sulfate:

    • Hydrophilic groups:

      • 1 x -OSO₃⁻Na⁺

      • 2 x -COO- (ester groups)

    • Lipophilic groups:

      • 2 x Lauryl chains: Each lauryl chain consists of 1 -CH₃ group and 11 -CH₂- groups. So, 2 x (1 x -CH₃ + 11 x -CH₂-) = 2 -CH₃ + 22 -CH₂-

      • Glycerol backbone: 2 x -CH₂- and 1 x -CH-

  • Sum the hydrophilic group numbers:

    • (1 x 38.7) + (2 x 2.4) = 38.7 + 4.8 = 43.5

  • Sum the lipophilic group numbers:

    • Lauryl chains: (2 x 0.475 for -CH₃) + (22 x 0.475 for -CH₂-) = 0.95 + 10.45 = 11.4

    • Glycerol backbone: (2 x 0.475 for -CH₂-) + (1 x 0.475 for -CH-) = 0.95 + 0.475 = 1.425

    • Total lipophilic sum: 11.4 + 1.425 = 12.825

  • Calculate the HLB value:

    • HLB = 7 + 43.5 - 12.825 = 37.675

Table 2: Calculated HLB Value of this compound

SurfactantCalculation MethodCalculated HLB Value
This compoundDavies' Method~37.7

This high HLB value suggests that this compound is a highly hydrophilic surfactant, likely functioning as an effective oil-in-water emulsifier and solubilizing agent.

Start Start: Identify Chemical Structure IdentifyGroups Identify Hydrophilic and Lipophilic Groups Start->IdentifyGroups GetGroupNumbers Obtain Davies Group Contribution Numbers IdentifyGroups->GetGroupNumbers SumHydrophilic Sum Hydrophilic Group Numbers GetGroupNumbers->SumHydrophilic SumLipophilic Sum Lipophilic Group Numbers GetGroupNumbers->SumLipophilic CalculateHLB Calculate HLB = 7 + Σ(Hydrophilic) - Σ(Lipophilic) SumHydrophilic->CalculateHLB SumLipophilic->CalculateHLB Result Result: HLB Value CalculateHLB->Result

Figure 2. Workflow for HLB Calculation using Davies' Method.

Experimental Determination of HLB

While theoretical calculations provide a valuable estimate, experimental determination is crucial for confirming the HLB value of a surfactant, especially for complex molecules or when high accuracy is required. The most common experimental approach is the emulsion stability method.[7]

Emulsion Stability Method

This method involves preparing a series of emulsions of a specific oil with the surfactant of unknown HLB. Since it is challenging to determine the HLB with a single surfactant, the unknown surfactant is typically blended with a standard surfactant of a known HLB value. By observing which blend creates the most stable emulsion, the HLB of the unknown surfactant can be determined.

Experimental Protocol:

Materials and Equipment:

  • This compound (surfactant with unknown HLB)

  • Standard surfactant with a high HLB (e.g., Tween 20, HLB = 16.7)

  • Standard surfactant with a low HLB (e.g., Span 80, HLB = 4.3)

  • Oil phase (e.g., mineral oil, which has a required HLB of approximately 10.5 for an O/W emulsion)

  • Distilled water

  • Graduated cylinders or beakers

  • Homogenizer or high-shear mixer

  • Visible light spectrophotometer or turbidimeter (optional, for quantitative stability assessment)

  • Microscope (optional, for droplet size analysis)

Procedure:

  • Preparation of Surfactant Blends:

    • Prepare a series of surfactant blends by mixing this compound with a standard surfactant (e.g., Span 80 if the unknown is expected to have a high HLB, or Tween 20 if it's expected to have a low HLB, though based on our calculation, blending with a low HLB standard is more practical).

    • The blends should cover a range of HLB values. The HLB of a blend is calculated as the weighted average of the individual surfactant HLBs:

      • HLB_blend = (w_A * HLB_A) + (w_B * HLB_B)

      • where w is the weight fraction and HLB is the HLB value of each surfactant (A and B).

  • Emulsion Preparation:

    • For each surfactant blend, prepare an oil-in-water emulsion. A typical formulation would be 5% w/w surfactant blend, 45% w/w oil phase, and 50% w/w aqueous phase.

    • Heat the oil and water phases separately to a consistent temperature (e.g., 70°C).

    • Add the surfactant blend to the oil phase and mix until dissolved.

    • Slowly add the aqueous phase to the oil phase while homogenizing at a constant speed for a fixed duration (e.g., 5 minutes).

    • Allow the emulsions to cool to room temperature.

  • Stability Assessment:

    • Observe the emulsions immediately after preparation and at set time intervals (e.g., 1, 24, 48 hours).

    • Assess stability based on the following parameters:

      • Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top or bottom of the emulsion. Measure the height of the separated layer.

      • Coalescence: The merging of droplets, leading to phase separation.

      • Flocculation: The aggregation of droplets without merging.

      • Droplet Size Analysis (optional): Use a microscope or particle size analyzer to measure the average droplet size. Smaller, more uniform droplets generally indicate a more stable emulsion.

      • Turbidity (optional): Measure the turbidity of the emulsions. A stable emulsion will maintain its initial turbidity for a longer period.

  • HLB Determination:

    • The surfactant blend that produces the most stable emulsion (i.e., minimal creaming/sedimentation, no coalescence, and the smallest droplet size) is considered to have the optimal HLB for emulsifying the chosen oil.

    • The HLB of the unknown surfactant can then be calculated from the composition of the optimal blend.

Start Start: Prepare Surfactant Blends PrepareEmulsions Prepare a Series of Emulsions with Different HLB Blends Start->PrepareEmulsions AssessStability Assess Emulsion Stability over Time (Visual, Droplet Size, Turbidity) PrepareEmulsions->AssessStability IdentifyOptimal Identify the Blend with the Highest Stability AssessStability->IdentifyOptimal CalculateUnknownHLB Calculate the HLB of the Unknown Surfactant from the Optimal Blend IdentifyOptimal->CalculateUnknownHLB Result Result: Experimental HLB Value CalculateUnknownHLB->Result

Figure 3. Experimental Workflow for HLB Determination by Emulsion Stability.

Conclusion

This technical guide has provided a detailed examination of the Hydrophilic-Lipophilic Balance of this compound. Through theoretical calculation using the Davies method, a high HLB value of approximately 37.7 was determined, indicating its strong hydrophilic nature and suitability as an oil-in-water emulsifier and solubilizer. Furthermore, a comprehensive experimental protocol for the determination of its HLB via the emulsion stability method has been outlined. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and practical application of this important surfactant property in formulation science. The provided diagrams and structured data facilitate the replication of these methods and the application of these principles in a laboratory setting.

References

An In-depth Technical Guide to the Solubility of Sodium Lauryl Sulfate in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Sodium Lauryl Sulfate (B86663) (SLS), an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and cleaning industries. Due to its amphiphilic nature, understanding the solubility of SLS in various solvents is critical for formulation development, drug delivery, and manufacturing processes. This document details quantitative solubility data, experimental protocols for solubility determination, and logical workflows relevant to its application.

Physicochemical Properties of Sodium Lauryl Sulfate

Sodium Lauryl Sulfate (also known as Sodium Dodecyl Sulfate or SDS) is the sodium salt of dodecyl hydrogen sulfate. Its structure, consisting of a 12-carbon tail and a polar sulfate head group, dictates its solubility behavior.

PropertyValueReference
Chemical Formula C₁₂H₂₅NaO₄S[1]
Molecular Weight 288.38 g/mol [2]
Appearance White or pale yellow powder or crystals[3]
Melting Point 204-207 °C[4]

Aqueous Solubility

Sodium Lauryl Sulfate is freely soluble in water, forming an opalescent solution.[3] The high solubility in water is attributed to the strong ion-dipole interactions between the polar sulfate head group and water molecules.

TemperatureSolubility ( g/100 mL)Reference
20 °C~15[4][5]
20 °C10[6]
66 °F (19 °C)< 0.1 (This appears to be an outlier)[7]

Note: Solubility values can vary depending on the purity of the SLS and the experimental conditions.

The solubility of SLS in aqueous media is also influenced by pH. In acidic conditions, its stability can be inferior to that of general sulfonates.[6]

Solubility in Organic Solvents

The solubility of SLS in organic solvents is more varied and depends on the polarity of the solvent.

SolventSolubility DescriptionQuantitative Data (if available)Reference
Ethanol (96%) Partly soluble75 g/L (at 20 °C)[3][5]
Methanol (B129727) Soluble-[4][8]
Isopropyl Alcohol Soluble-[2]
Chloroform Insoluble/Very slightly soluble-[4][9]
Ether Insoluble-[6][9]
N,N-Dimethylformamide Very soluble-[4]
Glacial Acetic Acid Sparingly soluble-[4]
Xylene Soluble-[2]

The presence of organic solvents in aqueous solutions can also affect the micellization and solubility behavior of SLS. For instance, in methanol-water mixtures, the partial molar volumes of SLS change with increasing methanol content, indicating altered solute-solvent interactions.[8] Buffers containing high percentages of organic solvents like acetonitrile (B52724) and methanol are used in electrokinetic chromatography for the separation of analytes, where SLS is employed as a micellar agent.[10]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of surfactants like Sodium Lauryl Sulfate.

4.1. Visual Method (Shake-Flask)

This is a common and straightforward method for determining equilibrium solubility.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess SLS to the solvent in a sealed container B Equilibrate at a constant temperature with continuous agitation A->B Shaking/Stirring C Allow undissolved solid to settle B->C Cease Agitation D Filter or centrifuge to separate the saturated solution C->D E Determine the concentration of SLS in the clear supernatant D->E F Methods: Gravimetric, Titrimetric, Spectroscopic, Chromatographic E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

A detailed protocol based on this workflow involves adding an excess amount of the substance to a solvent and shaking it at a constant temperature for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[11] The saturated solution is then filtered, and the concentration of the dissolved solute is determined using an appropriate analytical technique.

4.2. Turbidimetric Titration

This method is particularly useful for determining the solubility of surfactants in different solvent systems, such as the Relative Solubility Number (RSN) determination.

G A Dissolve a known amount of surfactant in a solvent mixture (e.g., toluene/EGDE) B Titrate with a non-solvent (e.g., water) A->B C Monitor the solution for the onset of turbidity B->C Continuous Monitoring D Record the volume of titrant added at the cloud point C->D E Calculate the Relative Solubility Number (RSN) D->E

Caption: Workflow for Turbidimetric Titration to Determine Surfactant Solubility.

In this method, a solution of the surfactant in a specific solvent system is titrated with a substance in which it is insoluble (a non-solvent).[12] The point at which the solution becomes persistently turbid, known as the cloud point, is recorded. This can be used to calculate a relative solubility number.[12]

4.3. Spectrophotometric Method

For surfactants that form turbid solutions or emulsions, spectrophotometry can be used to characterize solubility based on light transmittance.

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare a series of surfactant solutions of varying concentrations B Measure the transmittance of each solution using a spectrophotometer A->B C Plot transmittance as a function of concentration B->C D Relate the decrease in transmittance to the increase in insoluble particles C->D G Solubility SLS Solubility Temperature Temperature Temperature->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility pH pH pH->Solubility PresenceOfElectrolytes Presence of Electrolytes PresenceOfElectrolytes->Solubility Purity Purity Purity->Solubility

References

Spectroscopic Characterization of Dilaurylglycerosulfate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methods for the characterization of Dilaurylglycerosulfate sodium (CAS No. 99388-09-7). Due to the limited availability of specific experimental data for this compound in public literature, this guide presents a detailed, predicted spectroscopic profile based on the known spectral characteristics of its constituent functional groups and structural analogs, such as long-chain alkyl sulfates and diacylglycerols. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are discussed in detail, providing a robust framework for the analysis of this and similar sulfated glycerolipid molecules. All quantitative data herein is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is an anionic surfactant belonging to the class of sulfated glycerolipids. Its amphiphilic nature, conferred by the presence of two lauryl (C12) fatty acid chains and a polar sulfate (B86663) group on a glycerol (B35011) backbone, suggests its potential utility as an emulsifier, stabilizer, or solubilizing agent in various pharmaceutical and research applications. Accurate and thorough characterization of this molecule is paramount for its application in drug development and formulation, ensuring purity, stability, and performance. This guide outlines the expected spectroscopic signatures of this compound and provides detailed protocols for its analysis.

Chemical Structure and Properties

  • IUPAC Name: Sodium; 2,3-bis(dodecanoyloxy)propyl sulfate

  • Synonyms: Dilaurin sulfate sodium salt

  • CAS Number: 99388-09-7

  • Molecular Formula: C₂₇H₅₁NaO₈S

  • Molecular Weight: 574.7 g/mol

Table 1: Physicochemical Properties of this compound

PropertyPredicted Value/Information
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents
Critical Micelle Concentration (CMC)Expected to be in the low millimolar range

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

3.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the glycerol backbone, the lauryl chains, and the methylene (B1212753) group adjacent to the sulfate.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Glycerol CH₂-O-SO₃4.2 - 4.4Multiplet
Glycerol CH-O-CO5.2 - 5.4Multiplet
Glycerol CH₂-O-CO4.1 - 4.3Multiplet
α-CH₂ of Lauryl Chains (adjacent to C=O)2.2 - 2.4Triplet
β-CH₂ of Lauryl Chains1.5 - 1.7Multiplet
(CH₂)₉ of Lauryl Chains1.2 - 1.4Multiplet
Terminal CH₃ of Lauryl Chains0.8 - 0.9Triplet

3.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will complement the proton data, with characteristic shifts for the carbonyl carbons, the glycerol carbons, and the alkyl chain carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)172 - 174
Glycerol CH₂-O-SO₃65 - 68
Glycerol CH-O-CO70 - 73
Glycerol CH₂-O-CO62 - 65
α-CH₂ of Lauryl Chains33 - 35
Alkyl Chain Carbons22 - 32
Terminal CH₃ of Lauryl Chains13 - 15

3.1.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters for ¹H NMR:

    • Pulse sequence: Standard zg30 or zg.

    • Number of scans: 16-64.

    • Spectral width: 10-12 ppm.

    • Relaxation delay: 1-2 s.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse sequence: Standard zgpg30 with proton decoupling.

    • Number of scans: 1024-4096.

    • Spectral width: 200-220 ppm.

    • Relaxation delay: 2-5 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectra to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process Process Raw Data (FT, Phasing, Baseline) Acquire_1H->Process Acquire_13C->Process Analyze Analyze Spectra (Peak Integration, Shift Assignment) Process->Analyze

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in this compound.

3.2.1. Predicted IR Absorption Bands

The IR spectrum is expected to be dominated by strong absorptions from the sulfate and ester groups, as well as the alkyl chains.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
S=O Stretch (asymmetric)1210 - 1260Strong
S=O Stretch (symmetric)1050 - 1080Strong
C=O Stretch (ester)1735 - 1750Strong
C-O Stretch (ester)1150 - 1250Strong
C-H Stretch (alkyl)2850 - 2960Strong
C-H Bend (alkyl)1375 - 1470Medium

3.2.2. Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample (ATR or KBr Pellet) Acquire Acquire IR Spectrum Prep->Acquire Process Process Spectrum (Background Subtraction) Acquire->Process Analyze Analyze Spectrum (Peak Identification) Process->Analyze

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its identity and structure.

3.3.1. Predicted Mass Spectral Data

Electrospray ionization (ESI) in negative ion mode is expected to be the most suitable technique.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound (Negative ESI-MS)

IonPredicted m/zDescription
[M-Na]⁻551.3Molecular ion (deprotonated)
[M-Na-C₁₂H₂₃O₂]⁻353.1Loss of a laurate group
[C₁₁H₂₃COO]⁻199.2Laurate anion
[SO₃]⁻80.0Sulfate radical anion

3.3.2. Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ESI source.

  • Acquisition Parameters (Negative ESI):

    • Ionization mode: Negative.

    • Capillary voltage: 2.5 - 3.5 kV.

    • Nebulizer gas (N₂): 1-2 Bar.

    • Drying gas (N₂): 6-8 L/min at 180-220 °C.

    • Mass range: m/z 50-1000.

  • Tandem MS (MS/MS): Select the [M-Na]⁻ ion for collision-induced dissociation (CID) to obtain fragmentation data.

  • Data Analysis: Analyze the full scan and MS/MS spectra to identify the molecular ion and characteristic fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare Dilute Solution Acquire_Full Acquire Full Scan MS Prep->Acquire_Full Acquire_MSMS Acquire MS/MS Spectrum Acquire_Full->Acquire_MSMS Analyze Analyze Spectra (Ion Identification, Fragmentation) Acquire_MSMS->Analyze

Mass Spectrometry Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

3.4.1. Predicted UV-Vis Absorption

This compound does not contain any significant chromophores that absorb in the UV-Vis region (200-800 nm). Therefore, it is expected to be transparent in a UV-Vis spectrum. This technique is not suitable for the direct characterization of this molecule but can be used to assess the presence of UV-active impurities.

3.4.2. Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Dissolve a known concentration of the sample in a UV-transparent solvent (e.g., water, methanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan range: 200 - 800 nm.

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis: Examine the spectrum for any absorbance peaks.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the spectroscopic characterization of this compound. The detailed methodologies and expected spectral data for NMR, IR, and MS serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries. While experimental verification is essential, the information presented here offers a strong foundation for the identification, structural elucidation, and purity assessment of this and structurally related sulfated glycerolipids. The provided workflows and diagrams offer a clear and logical guide for the analytical process.

Methodological & Application

Application Notes and Protocols for Utilizing Dilaurylglycerosulfate Sodium as a Co-emulsifier in Lipase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and rationale for the use of Dilaurylglycerosulfate sodium as a co-emulsifier in lipase (B570770) assays. This document is intended for researchers and professionals in the fields of biochemistry, enzymology, and drug development who are involved in the characterization of lipases and the screening of lipase inhibitors.

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. The study of lipase activity is crucial in various fields, including drug discovery for conditions like obesity and pancreatitis, as well as in the food and biofuel industries. A significant challenge in designing lipase assays is the water-insoluble nature of their substrates. To overcome this, lipase assays are typically performed in emulsified systems where the substrate is presented in a large surface area at the oil-water interface, mimicking physiological conditions.

The stability and characteristics of these emulsions are critically dependent on the emulsifying agents used. While various non-ionic surfactants like Tween 80 and Triton X-100 are commonly employed, anionic surfactants can offer unique advantages in specific applications. This compound, an anionic surfactant, can be effectively used as a co-emulsifier to create stable and reproducible substrate emulsions for lipase activity measurements. Its properties can influence enzyme kinetics and the overall sensitivity of the assay.

This document outlines a detailed protocol for a colorimetric lipase assay using p-nitrophenyl palmitate (pNPP) as a substrate, with a focus on the preparation and application of an emulsion stabilized by this compound.

Physicochemical Properties of Anionic Co-emulsifiers

The selection of a co-emulsifier is critical for the successful development of a robust lipase assay. Anionic surfactants, such as alkyl sulfates, possess distinct characteristics that influence emulsion stability and enzyme activity. While specific data for this compound is not widely available, the properties of a closely related and well-studied anionic surfactant, Sodium Lauryl Sulfate (SLS), provide a strong basis for its application.

PropertyTypical Value for Sodium Lauryl Sulfate (SLS)Significance in Lipase Assays
Molecular Weight 288.38 g/mol [1]Influences molar concentration calculations for preparing solutions.
Critical Micelle Concentration (CMC) ~8.2 mM in water at 25°C[2]The concentration above which micelles form. Operating near the CMC is often optimal for creating fine, stable emulsions for enzymatic reactions.[3]
Hydrophilic-Lipophilic Balance (HLB) High (typically >10)Indicates good water solubility and suitability for forming oil-in-water (O/W) emulsions, which is the desired format for most lipase assays.[4][5]
Appearance White to pale yellow solid[6]General physical characteristic.
Solubility Moderately soluble in water[6]Essential for its function as an emulsifier in aqueous assay buffers.

Note: The properties of this compound are expected to be similar to those of Sodium Lauryl Sulfate due to structural similarities.

Experimental Protocols

Principle of the Assay

This protocol describes a colorimetric assay for lipase activity. The lipase hydrolyzes the substrate, p-nitrophenyl palmitate (pNPP), which is emulsified in an oil-in-water emulsion stabilized by this compound. The hydrolysis of pNPP releases p-nitrophenol, a yellow-colored product that can be quantified by measuring the absorbance at 410 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity.

Materials and Reagents
  • Lipase enzyme (e.g., from Candida rugosa, porcine pancreas)

  • This compound

  • p-Nitrophenyl palmitate (pNPP)

  • Trizma® base (or other suitable buffer salt)

  • Hydrochloric acid (HCl)

  • Isopropyl alcohol

  • Olive oil (or other suitable triglyceride)

  • Deionized water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

  • Incubator or water bath

Preparation of Solutions
  • Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Trizma® base in 900 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl. Bring the final volume to 1 L with deionized water.

  • Substrate Stock Solution (10 mM pNPP): Dissolve 37.95 mg of pNPP in 10 mL of isopropyl alcohol.

  • Emulsion Substrate Solution:

    • Prepare a 1% (w/v) solution of this compound in Tris-HCl buffer.

    • To 9 mL of the 1% this compound solution, add 1 mL of olive oil.

    • To this mixture, add 1 mL of the 10 mM pNPP stock solution.

    • Emulsify the mixture by sonication or vigorous vortexing for 2-5 minutes until a stable, milky emulsion is formed. This solution should be prepared fresh daily.

  • Lipase Solution: Prepare a stock solution of the lipase in Tris-HCl buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically. A typical starting concentration might be 1 mg/mL. Prepare serial dilutions of the lipase solution in Tris-HCl buffer to determine the linear range of the assay.

Assay Procedure
  • Add 180 µL of the Emulsion Substrate Solution to each well of a 96-well microplate.

  • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • To initiate the reaction, add 20 µL of the lipase solution (or buffer for the blank control) to each well.

  • Immediately start measuring the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate the rate of change in absorbance (ΔA/min).

Calculation of Lipase Activity
  • Determine the molar extinction coefficient (ε) of p-nitrophenol: Prepare a standard curve of p-nitrophenol in the Tris-HCl buffer and measure the absorbance at 410 nm. The slope of the standard curve will be ε.

  • Calculate the lipase activity using the following formula:

    Lipase Activity (U/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε (M⁻¹cm⁻¹) * Path Length (cm) * Enzyme Volume (mL))

    One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

Visualization of Workflow and Mechanism

To facilitate a clearer understanding of the experimental process and the underlying mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl Buffer prep_emulsifier Prepare this compound Solution prep_buffer->prep_emulsifier prep_substrate_stock Prepare pNPP Stock prep_emulsion Prepare Emulsion Substrate prep_substrate_stock->prep_emulsion prep_emulsifier->prep_emulsion add_emulsion Add Emulsion to Microplate prep_emulsion->add_emulsion pre_incubate Pre-incubate at 37°C add_emulsion->pre_incubate add_lipase Add Lipase to Initiate pre_incubate->add_lipase measure_abs Measure Absorbance at 410 nm add_lipase->measure_abs calc_rate Calculate Rate (ΔA/min) measure_abs->calc_rate calc_activity Calculate Lipase Activity calc_rate->calc_activity

Caption: Experimental workflow for the lipase assay.

lipase_mechanism cluster_emulsion Oil-in-Water Emulsion oil_droplet Oil Droplet (pNPP Substrate) product p-Nitrophenol (Yellow Product) oil_droplet->product Hydrolysis emulsifier Dilaurylglycerosulfate Sodium lipase Lipase lipase->oil_droplet Binds to Interface

Caption: Role of the co-emulsifier in the lipase assay.

Concluding Remarks

The use of this compound as a co-emulsifier offers a reliable method for preparing substrate emulsions for lipase assays. The protocol described herein provides a robust framework for measuring lipase activity, which can be adapted for various research and development applications. It is recommended that researchers optimize the concentrations of the co-emulsifier and substrate for their specific lipase and experimental conditions to achieve maximal activity and assay sensitivity. The anionic nature of this compound may also be leveraged in studies investigating the effects of charged interfaces on lipase function.

References

Application Notes: Dilaurylglycerosulfate Sodium for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | Version 1.0

Introduction

The effective solubilization of proteins, particularly integral membrane proteins, is a critical first step in their purification and subsequent biochemical and structural analysis. The choice of detergent is paramount, as it must be capable of disrupting lipid-protein and protein-protein interactions without irreversibly denaturing the protein of interest. Dilaurylglycerosulfate sodium is an anionic surfactant that presents a potential alternative to more common detergents for specific applications. Its unique structure, featuring two lauryl (C12) alkyl chains and a sulfated glycerol (B35011) headgroup, provides a distinct hydrophilic-lipophilic balance that can be advantageous for stabilizing certain protein structures.

These application notes provide a summary of the characteristics of this compound and a general protocol for its use in the solubilization of proteins from cellular membranes.

Physicochemical Properties & Comparison

This compound is an anionic detergent. While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and compared to commonly used detergents like Sodium Dodecyl Sulfate (SDS) and Digitonin. The presence of two alkyl chains suggests a lower critical micelle concentration (CMC) compared to single-chain surfactants of similar chain length, which can be beneficial for using lower detergent concentrations and minimizing potential protein denaturation.

Table 1: Comparative Properties of Surfactants for Protein Solubilization

PropertyThis compound (Predicted)Sodium Dodecyl Sulfate (SDS)Digitonin
Type AnionicAnionicNon-ionic, Steroidal Glycoside
Molecular Weight ~500-550 g/mol 288.38 g/mol 1229.31 g/mol
Critical Micelle Conc. (CMC) 0.1 - 0.5 mM (Predicted)7 - 10 mM0.4 - 0.7 mM
Aggregation Number Not Determined6260
Nature Denaturing (Potentially milder than SDS)Strongly DenaturingMild, Non-denaturing
Dialyzable YesYesNo

Mechanism of Action & Applications

Like other anionic detergents, this compound is thought to solubilize membrane proteins by intercalating into the lipid bilayer, disrupting its structure, and forming mixed micelles containing protein, detergent, and lipids. The two hydrophobic lauryl chains can effectively shield the transmembrane domains of the protein from the aqueous environment, while the hydrophilic sulfated glycerol headgroup ensures the solubility of the protein-detergent complex.

Due to its predicted strong anionic nature, it is likely a denaturing detergent, making it suitable for applications where protein unfolding is desired, such as in SDS-PAGE. However, the glycerol backbone may confer some stabilizing properties compared to the highly denaturing profile of SDS, potentially preserving some secondary structure.

Potential Applications:

  • Solubilization of robust integral membrane proteins for electrophoretic analysis.

  • Screening detergent for recalcitrant proteins that are not effectively solubilized by common non-ionic or zwitterionic detergents.

  • Disruption of strong protein-protein or protein-lipid interactions in complex biological samples.

Experimental Protocol: Membrane Protein Solubilization

This protocol provides a general workflow for solubilizing membrane proteins from a prepared membrane fraction. Optimization of detergent concentration, buffer composition, and incubation time is critical for each specific protein.

3.1. Materials

  • Isolated membrane pellet (from cell culture, tissue, etc.)

  • Lysis/Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA

  • Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)

  • This compound stock solution (e.g., 10% w/v in water)

  • Microcentrifuge and tubes

  • End-over-end rotator

3.2. Procedure

  • Preparation of Membrane Fraction:

    • Start with a pellet of isolated membranes prepared by standard subcellular fractionation techniques (e.g., differential centrifugation).

    • Resuspend the membrane pellet in ice-cold Lysis/Solubilization Buffer to a final protein concentration of 2-5 mg/mL. Add protease inhibitors to the buffer immediately before use.

  • Detergent Addition:

    • Add the 10% this compound stock solution to the resuspended membranes to achieve a range of final concentrations. A good starting point is to test concentrations from 0.5% to 2.0% (w/v).

    • Note: The optimal detergent-to-protein ratio (w/w) often ranges from 2:1 to 10:1. This should be empirically determined.

  • Solubilization:

    • Incubate the mixture on an end-over-end rotator for 1-2 hours at 4°C. The low temperature helps to minimize proteolytic degradation and protein denaturation.

  • Clarification of Lysate:

    • Centrifuge the mixture at high speed (e.g., 100,000 x g for 60 minutes at 4°C) in an ultracentrifuge to pellet non-solubilized material, including lipids and aggregated proteins.

    • Alternatively, a benchtop microcentrifuge at maximum speed (e.g., 16,000 x g for 30 minutes) can be used for initial screening, though this may be less effective at clearing all insoluble debris.

  • Collection of Solubilized Fraction:

    • Carefully collect the supernatant, which contains the solubilized proteins. This fraction is now ready for downstream applications such as immunoprecipitation, affinity chromatography, or SDS-PAGE analysis.

3.3. Downstream Analysis

  • Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

  • Analyze the solubilization efficiency by running both the solubilized supernatant and the insoluble pellet on an SDS-PAGE gel and staining with Coomassie Blue or performing a Western blot for the protein of interest.

Visualized Workflow & Logical Diagrams

The following diagrams illustrate the experimental workflow for protein solubilization and the logical considerations for detergent selection.

G cluster_prep Preparation cluster_sol Solubilization cluster_sep Separation cluster_analysis Analysis p1 Isolated Membrane Pellet p2 Resuspend in Lysis Buffer + Protease Inhibitors p1->p2 s1 Add Dilaurylglycerosulfate (Test 0.5% - 2.0%) p2->s1 s2 Incubate at 4°C (1-2 hours) s1->s2 c1 High-Speed Centrifugation (e.g., 100,000 x g) s2->c1 c2 Collect Supernatant c1->c2 c3 Insoluble Pellet c1->c3 a1 Solubilized Protein Fraction c2->a1 a2 Downstream Applications (SDS-PAGE, WB, etc.) a1->a2 G cluster_type Protein Type & Goal cluster_choice Detergent Choice start Goal: Solubilize Target Protein n1 Preserve Activity / Structure? start->n1 n2 Denature for SDS-PAGE? start->n2 c1 Mild, Non-ionic (e.g., Digitonin, DDM) n1->c1 Yes c2 Strong, Anionic (e.g., SDS, Dilaurylglycerosulfate) n1->c2 No n2->c1 No n2->c2 Yes outcome Begin Experiment c1->outcome Use Alternative Protocol c2->outcome Proceed with Protocol

Application Notes: Dilaurylglycerosulfate Sodium (DLGS) for Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Membrane proteins are crucial for a vast array of cellular functions, including signal transduction, molecular transport, and cell-cell communication, making them prime targets for drug development.[1] However, their hydrophobic nature presents significant challenges for extraction and purification from the lipid bilayer.[1][2] Detergents are essential tools for solubilizing membrane proteins by disrupting the lipid membrane and creating a soluble protein-detergent complex.[3][4] Dilaurylglycerosulfate sodium (DLGS) is an anionic surfactant designed for the effective extraction and solubilization of membrane proteins. Its unique structure, featuring two lauryl chains, a glycerol (B35011) backbone, and a sulfate (B86663) headgroup, provides a balance of hydrophobic and hydrophilic properties that can be advantageous for maintaining the structural and functional integrity of extracted proteins.

Principle of Action

Like other detergents, DLGS monomers insert into the lipid bilayer of the cell membrane. As the concentration of DLGS increases, it disrupts the membrane structure, leading to the formation of mixed micelles containing lipids, proteins, and detergent molecules.[5] The hydrophobic lauryl chains of DLGS interact with the transmembrane domains of the protein, shielding them from the aqueous environment, while the hydrophilic sulfate headgroup ensures the solubility of the protein-detergent complex. Anionic detergents like DLGS can be potent solubilizing agents, capable of disrupting strong protein-protein and protein-lipid interactions.[5][6]

Advantages of this compound (DLGS)

While specific experimental data for DLGS is not widely available, based on its presumed structure as a double-chain anionic surfactant, it may offer several advantages:

  • High Solubilization Power: The presence of two lauryl chains may enhance its hydrophobicity, potentially leading to more efficient disruption of the lipid membrane and solubilization of highly hydrophobic proteins compared to single-chain detergents.

  • Potential for Improved Stability: The glycerol backbone and double-chain structure might create a more lipid-like environment around the protein, which could help in preserving the native conformation and activity of the solubilized membrane protein.

  • Anionic Nature: The sulfate headgroup provides a strong negative charge, which can aid in disrupting electrostatic interactions within the membrane and between proteins.

Considerations for Use

As with any detergent, optimization is key for successful membrane protein extraction with DLGS.[7] Key parameters to consider include:

  • Concentration: The optimal concentration of DLGS will depend on the specific membrane protein and the cell or tissue type. It is crucial to work above the critical micelle concentration (CMC) of the detergent to ensure micelle formation and protein solubilization.[]

  • Temperature and pH: These parameters can influence the stability and activity of the target protein and should be optimized accordingly.

  • Buffer Composition: The presence of salts, chelating agents, and protease inhibitors in the lysis buffer is important for maintaining protein integrity.[1][9]

Quantitative Data Summary

PropertyValue (for Sodium Dodecyl Sulfate as a reference)Reference
Molecular Weight 288.38 g/mol [10]
Critical Micelle Concentration (CMC) 7-10 mM (in low salt buffer)
Aggregation Number ~62 (in water)
Appearance White to off-white powder or paste[11]
Charge Anionic[5]

Experimental Protocol: Membrane Protein Extraction using DLGS

This protocol provides a general framework for the extraction of membrane proteins from cultured mammalian cells using this compound (DLGS). Optimization of detergent concentration, incubation times, and buffer components may be necessary for specific applications.

Materials

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • This compound (DLGS) stock solution (e.g., 10% w/v in water)

  • Microcentrifuge tubes, pre-chilled

  • Cell scraper

  • Homogenizer or sonicator

  • Refrigerated microcentrifuge

Procedure

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and gently scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C to pellet them.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer containing the desired final concentration of DLGS (a starting concentration of 1-2% is recommended for initial optimization).

    • Incubate the cell suspension on ice for 30 minutes with occasional gentle vortexing to facilitate lysis.

  • Homogenization (Optional):

    • For more resistant cells or tissues, further disruption can be achieved by sonication on ice or by passing the lysate through a fine-gauge needle.

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000-16,000 x g) for 20-30 minutes at 4°C to pellet insoluble cellular debris, nuclei, and unlysed cells.[9]

  • Collection of Solubilized Membrane Proteins:

    • Carefully transfer the supernatant, which contains the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.

    • The sample is now ready for downstream applications such as protein quantification, immunoprecipitation, or western blotting. For some applications, removal of excess detergent may be necessary.

Visualizations

experimental_workflow cluster_preparation Cell Preparation cluster_extraction Membrane Protein Extraction cluster_analysis Downstream Analysis harvest Harvest Cells wash Wash with ice-cold PBS harvest->wash pellet Pellet Cells wash->pellet lysis Resuspend in Lysis Buffer with DLGS pellet->lysis Start Extraction incubate Incubate on Ice lysis->incubate centrifuge High-Speed Centrifugation incubate->centrifuge collect Collect Supernatant (Solubilized Proteins) centrifuge->collect Separate Soluble Fraction quantify Protein Quantification collect->quantify analyze Further Analysis (e.g., Western Blot) quantify->analyze signaling_pathway cluster_membrane Plasma Membrane gpcr GPCR (Membrane Protein) g_protein G-Protein gpcr->g_protein Activation ligand Ligand ligand->gpcr Binding effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Amplification

References

Formulating Lipid Nanoparticles with Anionic Surfactants: Application Notes and Protocols Featuring Dilaurylglycerosulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation of lipid nanoparticles (LNPs) incorporating anionic surfactants, with a specific focus on the potential application of Dilaurylglycerosulfate sodium. While this compound is noted for its properties as a co-emulsifier, its direct application in LNP-based drug delivery systems is not extensively documented. Therefore, this document extrapolates from the established roles of other anionic surfactants and lipids in LNP formulation to provide a foundational guide.

Introduction to Anionic Surfactants in Lipid Nanoparticles

Lipid nanoparticles are at the forefront of drug delivery technology, enabling the effective encapsulation and transport of a wide range of therapeutic agents. The composition of an LNP is critical to its stability, efficacy, and safety. Anionic surfactants are a class of excipients that can be incorporated into LNP formulations to modulate their physicochemical properties.

The inclusion of anionic surfactants can offer several advantages:

  • Enhanced Stability: The negative surface charge imparted by anionic surfactants can increase the repulsive forces between nanoparticles, preventing aggregation and improving colloidal stability.

  • Modified Drug Release: The interaction between an anionic surfactant and the encapsulated drug or lipid matrix can influence the drug release profile.

  • Targeted Delivery: Anionic LNPs have been shown to preferentially deliver their cargo to specific cell types, such as the hepatic reticuloendothelial system[1].

This compound (CAS No. 99387-94-7) is an anionic surfactant with the molecular formula C₂₇H₅₆O₆S[2]. Its structure, featuring two lauryl chains and a sulfate (B86663) head group, provides the amphiphilic character necessary for a surfactant. While its primary documented use is as a co-emulsifier in diagnostic tests, its properties suggest potential utility in LNP formulations[2].

Pre-formulation Considerations

Before proceeding with the formulation, a thorough characterization of the anionic surfactant and its compatibility with other LNP components is essential.

Table 1: Physicochemical Properties of this compound and a Common Anionic Surfactant
PropertyThis compoundSodium Dodecyl Sulfate (SDS) - for comparison
CAS Number 99387-94-7[2]151-21-3
Molecular Formula C₂₇H₅₆O₆S[2]C₁₂H₂₅NaO₄S[3]
Molecular Weight 508.8 g/mol [2]288.38 g/mol [3]
Appearance White powder[2]White to pale yellow paste or liquid[3]
Primary Function Co-emulsifier[2]Detergent, emulsifier, solubilizing agent

Experimental Protocols

The following protocols are generalized for the formulation of LNPs incorporating an anionic surfactant. These should be optimized based on the specific properties of the encapsulated drug and the desired final product characteristics.

Materials and Equipment
  • Lipids:

  • Anionic Surfactant: this compound or other suitable anionic surfactant.

  • Active Pharmaceutical Ingredient (API): e.g., mRNA, siRNA, or small molecule drug.

  • Solvents: Ethanol (B145695) (anhydrous), Deionized water.

  • Buffers: Citrate (B86180) buffer (pH 3-5), Phosphate-buffered saline (PBS, pH 7.4).

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr®) or a setup for manual mixing.

    • Magnetic stirrer and stir bars.

    • Vortex mixer.

    • Dialysis cassettes (e.g., 10 kDa MWCO).

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement.

    • UV-Vis spectrophotometer or fluorescence plate reader for encapsulation efficiency determination.

LNP Formulation Workflow

The following diagram illustrates a typical workflow for the formulation of LNPs using a microfluidic mixing approach.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization A Lipid Mixture (in Ethanol) C Microfluidic Mixing A->C B Aqueous Phase (API in Acidic Buffer) B->C D LNP Suspension C->D E Dialysis (Buffer Exchange) D->E F Characterization (Size, PDI, Zeta, EE) E->F G Sterile Filtration F->G H Final LNP Product G->H

Caption: Workflow for LNP formulation.

Step-by-Step Protocol
  • Preparation of Lipid Stock Solution:

    • Dissolve the cationic/ionizable lipid, helper lipid, cholesterol, PEGylated lipid, and the anionic surfactant (e.g., this compound) in ethanol to achieve the desired molar ratios. A common starting point for the lipid components is a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid). The concentration of the anionic surfactant should be optimized, starting from a low molar percentage (e.g., 1-5%).

    • Gently vortex or sonicate until all components are fully dissolved.

  • Preparation of Aqueous Phase:

    • Dissolve the API (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the protonation of the ionizable lipid, facilitating complexation with the negatively charged API.

  • LNP Formation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous API solution into another.

    • A typical flow rate ratio of the aqueous to the ethanolic phase is 3:1.

    • Initiate the mixing process to form the LNP suspension.

  • Purification:

    • To remove the ethanol and unencapsulated API, dialyze the LNP suspension against PBS (pH 7.4) using a dialysis cassette. Perform the dialysis overnight at 4°C with multiple buffer changes.

  • Characterization:

    • Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measure these parameters using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE): Determine the amount of encapsulated API. For nucleic acids, a common method is the RiboGreen assay, performed with and without a surfactant (e.g., Triton X-100) to lyse the LNPs. The EE is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

  • Sterile Filtration and Storage:

    • Filter the final LNP suspension through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Expected Results and Data Presentation

The incorporation of an anionic surfactant is expected to influence the physicochemical properties of the LNPs. The following table provides a template for presenting the characterization data.

Table 2: Characterization of LNPs with and without Anionic Surfactant
Formulation IDAnionic Surfactant Conc. (mol%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-Control080 - 120< 0.2-5 to +5> 90%
LNP-Anionic-1185 - 130< 0.2-10 to -20> 90%
LNP-Anionic-22.590 - 140< 0.2-15 to -30> 85%
LNP-Anionic-35100 - 150< 0.25-25 to -40> 80%

Note: The values presented are hypothetical and will vary depending on the specific lipids, API, and formulation process used.

Signaling Pathways and Cellular Uptake

The surface charge of LNPs plays a crucial role in their interaction with cells. Anionic LNPs may interact with scavenger receptors on the surface of certain cell types, leading to cellular uptake.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell LNP Anionic LNP Receptor Scavenger Receptor LNP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Membrane Cell Membrane Release API Release Endosome->Release Endosomal Escape

References

Application Notes and Protocols for the Use of Anionic Surfactants in Cell Lysis for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Effective cell lysis and protein solubilization are critical first steps in any proteomics workflow. The choice of detergent in the lysis buffer plays a pivotal role in achieving comprehensive protein extraction, particularly for challenging samples such as those containing membrane proteins. Anionic surfactants, such as the widely used Sodium Dodecyl Sulfate (SDS), are powerful tools for disrupting cellular structures and denaturing proteins, leading to efficient protein solubilization. While specific data on dilaurylglycerosulfate (B12421066) sodium is not extensively available, its structural similarity to SDS suggests comparable application principles. These notes provide a detailed guide on the use of strong anionic surfactants in cell lysis for proteomics, addressing their advantages, challenges, and appropriate downstream workflows.

Core Concepts of Anionic Surfactants in Proteomics

Anionic surfactants possess a negatively charged head group and a long hydrophobic tail. This structure allows them to effectively disrupt cell membranes and protein interactions.

  • Mechanism of Action : The hydrophobic tails of anionic surfactants intercalate into the lipid bilayers of cell and organelle membranes, leading to their disruption and the release of cellular contents. Simultaneously, they bind to proteins, disrupting their native structure and imparting a uniform negative charge. This denaturation and charge normalization are beneficial for techniques like SDS-PAGE.[1][2][3]

  • Advantages :

    • High Solubilization Power : Anionic surfactants like SDS are highly effective at solubilizing a wide range of proteins, including hydrophobic membrane proteins that are often underrepresented in proteomics studies.[2][4]

    • Denaturation : Complete protein denaturation by these surfactants ensures that proteins are unfolded, making them more accessible to proteolytic enzymes for efficient digestion.[2]

  • Challenges :

    • Mass Spectrometry Incompatibility : A significant drawback of strong anionic surfactants is their incompatibility with downstream mass spectrometry (MS) analysis. They can suppress ionization, interfere with chromatographic separation, and contaminate the MS instrument.[2]

    • Protein Activity : The denaturing nature of these surfactants inactivates enzymes and disrupts protein-protein interactions, making them unsuitable for activity assays or co-immunoprecipitation studies.[1]

Experimental Protocols

Protocol 1: General Cell Lysis using an Anionic Surfactant-Based Buffer

This protocol outlines the basic steps for lysing cultured cells using a buffer containing a strong anionic surfactant like SDS.

Materials:

  • Lysis Buffer : 4% (w/v) SDS, 100 mM Tris-HCl (pH 7.6), 100 mM Dithiothreitol (DTT)[2]

  • Cultured cell pellet

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Probe sonicator

  • Centrifuge

Procedure:

  • Cell Harvesting : Harvest cultured cells by centrifugation and wash the cell pellet with ice-cold PBS.

  • Lysis : Resuspend the cell pellet in the Lysis Buffer. A typical ratio is 100 µL of buffer for 1x10^7 cells.[2] Add protease and phosphatase inhibitors to the lysis buffer immediately before use.

  • Denaturation : Incubate the sample at 95°C for 5-10 minutes to facilitate complete lysis and protein denaturation.[2]

  • Sonication : Further disrupt the cells and shear nucleic acids by sonication on ice.

  • Clarification : Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes to pellet any insoluble debris.

  • Quantification : Collect the supernatant and determine the protein concentration using a compatible protein assay (e.g., BCA assay, with appropriate controls for detergent interference).

Protocol 2: Surfactant Removal for Mass Spectrometry Compatibility

Due to the incompatibility of strong anionic surfactants with MS, their removal is a critical step. The Filter-Aided Sample Preparation (FASP) method is a widely used and effective technique for this purpose.[2]

Materials:

  • Cell lysate in anionic surfactant buffer

  • Urea (B33335) solution (8 M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate solution (50 mM)

  • Microcon or similar centrifugal filter units (e.g., 10 kDa or 30 kDa MWCO)

  • Centrifuge

Procedure:

  • Buffer Exchange : Load the cell lysate onto the filter unit. Add urea solution and centrifuge. Repeat this washing step to remove the anionic surfactant.

  • Reduction : Add DTT to the concentrated protein solution on the filter and incubate to reduce disulfide bonds.

  • Alkylation : Add IAA and incubate in the dark to alkylate the reduced cysteines.

  • Digestion : Wash the proteins with ammonium bicarbonate solution to remove urea. Add trypsin in ammonium bicarbonate solution and incubate overnight at 37°C for protein digestion.

  • Peptide Elution : Collect the peptides by centrifugation. A final wash with ammonium bicarbonate or a compatible solvent can be performed to maximize peptide recovery.

  • Acidification and Desalting : Acidify the collected peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 StageTip or similar solid-phase extraction method before LC-MS/MS analysis.

Data Presentation

The choice of lysis buffer significantly impacts protein yield and subsequent peptide identification in mass spectrometry. The following tables summarize comparative data for different types of surfactants.

Table 1: Comparison of Protein Extraction Efficiency of Different Surfactants

Extraction Buffer ComponentNumber of Peptides IdentifiedNumber of Proteins Identified
Urea17,024 ± 1483,326 ± 20
Sodium Deoxycholate (SDC)22,171 ± 4033,698 ± 18
ProteaseMAX™ Surfactant29,884 ± 2284,465 ± 100
ProteaseMAX™ Surfactant (with cell debris)33,098 ± 2834,655 ± 51

Data adapted from a study comparing different extraction methods.[5]

Table 2: Overview of Common Surfactants in Proteomics

Surfactant TypeExample(s)Key CharacteristicsMS Compatibility
Anionic Sodium Dodecyl Sulfate (SDS), Sodium Deoxycholate (SDC)Strong denaturants, highly effective for solubilization.[1][2][3]Poor; requires removal.[2] SDC can be precipitated out.[4][6]
Non-ionic Triton X-100, NP-40, Tween 20Mild, non-denaturing; preserve protein structure and activity.[1]Generally poor; can interfere with analysis.[7]
Zwitterionic CHAPSMild, non-denaturing; less likely to disrupt protein-protein interactions.[1]Moderate; can be used in some cases but may require removal.
MS-Compatible RapiGest SF, PPS Silent Surfactant, ProteaseMAX™Designed to be easily removable or degradable, streamlining workflows.[5][8][9]Good to Excellent.

Visualizations

Experimental Workflow for Proteomics using Anionic Surfactants

experimental_workflow cluster_sample_prep Sample Preparation cluster_surfactant_removal Surfactant Removal & Digestion (FASP) cluster_ms_analysis Mass Spectrometry Analysis cell_pellet Cell Pellet lysis Cell Lysis (Anionic Surfactant Buffer) cell_pellet->lysis denaturation Denaturation & Reduction lysis->denaturation alkylation Alkylation denaturation->alkylation buffer_exchange Buffer Exchange (Urea Wash) alkylation->buffer_exchange digestion Trypsin Digestion buffer_exchange->digestion peptide_elution Peptide Elution digestion->peptide_elution desalting Desalting (C18) peptide_elution->desalting lc_ms LC-MS/MS desalting->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Proteomics workflow using an anionic surfactant.

Logical Relationship of Surfactant Choice in Proteomics

surfactant_choice cluster_goals cluster_surfactants cluster_considerations start Proteomics Goal goal1 Maximize Protein Solubilization (e.g., Membrane Proteome) start->goal1 goal2 Preserve Protein Structure/Function (e.g., IP, Activity Assays) start->goal2 goal3 Streamlined Workflow for High-Throughput Analysis start->goal3 anionic Strong Anionic (e.g., SDS) goal1->anionic non_ionic Mild Non-ionic/ Zwitterionic (e.g., Triton X-100, CHAPS) goal2->non_ionic ms_compatible MS-Compatible (e.g., RapiGest SF, SDC) goal3->ms_compatible removal_step Requires Surfactant Removal Step anionic->removal_step non_ionic->removal_step direct_analysis Directly Compatible with Downstream Analysis ms_compatible->direct_analysis

References

Application Notes and Protocols: Use of Anionic Surfactants in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A-Level Summary: This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of specific anionic surfactants in the formulation of drug delivery systems. Due to the limited specific information on "Dilaurylglycerosulfate sodium," this document focuses on closely related and well-documented compounds: dilauroyl-glycerophospholipids (e.g., DLPS, DLPG) and the widely used anionic surfactant, Sodium Lauryl Sulfate (B86663) (SLS). These compounds are instrumental in the development of liposomes, nanoparticles, and micelles for enhanced drug solubility, stability, and targeted delivery.

Section 1: Dilauroyl-Glycerophospholipids in Drug Delivery

Dilauroyl-glycerophospholipids are a class of anionic phospholipids (B1166683) that are valuable in creating model membranes and drug delivery vehicles due to their defined structure and charge.

Application in Liposome (B1194612) Formulation

1,2-Dilauroyl-sn-glycero-3-phospho-L-serine sodium salt (DLPS) and 1,2-Dilauroyl-sn-glycero-3-phosphoglycerol, sodium salt (DLPG) are anionic phospholipids that can be incorporated into liposomal bilayers to modulate surface charge and improve stability.[][2] The negative charge conferred by these lipids helps to prevent aggregation through electrostatic repulsion, leading to stable and uniform vesicles.[]

Table 1: Properties of Dilauroyl-Glycerophospholipids

CompoundAbbreviationMolecular FormulaMolecular Weight ( g/mol )Key Feature in Drug Delivery
1,2-Dilauroyl-sn-glycero-3-phospho-L-serine sodium saltDLPSC30H56NNa2O10P667.72Anionic phospholipid for charge-driven assembly and stability.[]
1,2-Dilauroyl-sn-glycero-3-phosphoglycerol, sodium saltDLPGNot specifiedNot specifiedSynthetic lipid for liposome formulation and membrane research.[2]
1,2-Dilauroyl-sn-glycero-3-phosphatidic acid, sodium saltDLPAC27H52O8PNa558.66Amphiphilic properties for stable bilayer formation in liposomes and nanoparticles.[3]
Experimental Protocol: Liposome Preparation using Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating an anionic phospholipid like DLPS.

Materials:

  • Primary phospholipid (e.g., DPPC)

  • Anionic phospholipid (e.g., DLPS)

  • Cholesterol[4]

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Lipid Film Formation: Dissolve the primary phospholipid, anionic phospholipid, and cholesterol in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated. This is done by vortexing the flask, which leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.[5]

  • Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.

G A 1. Dissolve Lipids and Drug in Organic Solvent B 2. Rotary Evaporation to Form Thin Lipid Film A->B C 3. Hydration with Aqueous Buffer B->C D 4. Sonication or Extrusion for Size Reduction C->D E 5. Purification (Dialysis or Size Exclusion Chromatography) D->E F Final Liposome Suspension E->F

Fig 1: Workflow for Liposome Preparation

Section 2: Sodium Lauryl Sulfate (SLS) in Drug Delivery

Sodium Lauryl Sulfate (SLS), also known as Sodium Dodecyl Sulfate (SDS), is a widely used anionic surfactant in pharmaceutical formulations.[6][7] It acts as a solubilizing agent, emulsifier, and stabilizer in various drug delivery systems.[6][8]

Application in Nanoparticle and Nanosuspension Formulation

SLS is frequently used to stabilize nanocrystals and nanoparticles by providing electrostatic stabilization, which prevents particle aggregation.[9] This is crucial for maintaining the small particle size, which in turn enhances the dissolution rate and bioavailability of poorly water-soluble drugs.[9]

Table 2: Examples of SLS in Nanoparticle Formulations

DrugFormulationStabilizer(s)Particle Size (nm)Key Finding
Atorvastatin CalciumNanocrystalsSLSNot specifiedImproved bioavailability due to nanosizing and burst release effect of SLS.[9]
GlibenclamideNanoparticles from solid dispersionPVP-K30, SLS200 - 500Nanoparticles could be formed with drug content lower than 30% w/w, leading to markedly improved dissolution.[10]
InsulinNanoparticlesChitosan, SLS253 - 297Nanoparticles were stable in simulated gastric fluid and could protect the encapsulated insulin.[11]
Mefenamic AcidNanosuspensionsSLSNot specifiedEnhanced drug release from the nanosuspension formulation.[12]
Experimental Protocol: Preparation of Nanoparticles by High-Pressure Homogenization

This protocol outlines a "top-down" approach for preparing drug nanoparticles using SLS as a stabilizer.[9]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Sodium Lauryl Sulfate (SLS)

  • Purified water

Procedure:

  • Pre-suspension: Disperse the API powder in an aqueous solution of SLS.

  • High-Shear Mixing: Subject the suspension to high-shear mixing to reduce the particle size and ensure homogeneity.

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a sufficient number of cycles to achieve the desired nanoparticle size.[11]

  • Characterization: Analyze the resulting nanosuspension for particle size, zeta potential, and drug content.

G A 1. Disperse API in Aqueous SLS Solution B 2. High-Shear Mixing A->B C 3. High-Pressure Homogenization B->C D 4. Characterization (Particle Size, Zeta Potential) C->D E Final Nanosuspension D->E G A 1. Dissolve Polymer and Drug in Organic Solvent B 2. Transfer to Dialysis Bag A->B C 3. Dialyze Against Aqueous Buffer B->C D 4. Self-Assembly into Drug-Loaded Micelles C->D E Final Micellar Solution D->E

References

Application Notes and Protocols: Investigating the Influence of Dilaurylglycerosulfate Sodium on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilaurylglycerosulfate sodium is an anionic surfactant with potential applications in various biochemical and pharmaceutical formulations. Understanding its interaction with enzymes is crucial for predicting its effects on biological systems and for the rational design of drug delivery systems and other formulations. Due to a lack of specific experimental data on the effects of this compound on enzyme kinetics, this document provides a generalized framework based on the known interactions of similar anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), with various enzymes. The protocols and principles outlined herein can be adapted to investigate the specific effects of this compound.

Anionic surfactants can modulate enzyme activity through several mechanisms, including direct interaction with the enzyme's active site, induction of conformational changes, and alteration of the substrate's properties. These interactions can lead to inhibition or, in some cases, activation of the enzyme. The following sections provide quantitative data for analogous surfactants, detailed experimental protocols to determine these effects, and conceptual diagrams to visualize the underlying processes.

Data Presentation: Effects of Anionic Surfactants on Enzyme Kinetics

The following table summarizes the observed effects of the anionic surfactant Sodium Dodecyl Sulfate (SDS) on the kinetic parameters of several enzymes. This data serves as a reference point for designing and interpreting experiments with this compound.

EnzymeSurfactantConcentrationEffect on K_mEffect on V_maxType of InteractionReference
α-AmylaseSDSNot specifiedIncreaseIncreaseActivation[1]
Protease (from Zingiber officinale)SDS0.1 mM-StimulationActivation[2]
Protease (from Zingiber officinale)SDS1 mM or 10 mM-Complete InhibitionInhibition[2]
Lipase (from Fusarium oxysporum)SDSNot specified-InhibitionInhibition[3]
α-ChymotrypsinSDSNot specified--Competitive Inhibition & Denaturation[4]
Lipase (Candida rugosa)SDSNot specified--Competitive Inhibition[4]

Experimental Protocols

Protocol 1: Determination of Enzyme Kinetic Parameters (K_m and V_max) in the Presence of this compound

This protocol outlines the steps to determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) of an enzyme in the presence of varying concentrations of this compound.

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • This compound

  • Appropriate buffer solution

  • Spectrophotometer or other suitable detection instrument

  • 96-well plates or cuvettes

  • Pipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the appropriate buffer.

    • Prepare a series of substrate dilutions in the same buffer, ranging from concentrations below to well above the expected K_m.

    • Prepare a stock solution of this compound in the buffer. From this, prepare a series of dilutions to be tested.

  • Assay Setup:

    • For each concentration of this compound to be tested (including a zero-surfactant control), set up a series of reactions in triplicate in a 96-well plate or cuvettes.

    • To each well/cuvette, add the buffer, the desired concentration of this compound, and the substrate at one of the prepared concentrations.

    • Equilibrate the plate/cuvettes to the optimal reaction temperature for the enzyme.

  • Initiation of Reaction and Data Collection:

    • Initiate the reaction by adding a small, fixed volume of the enzyme stock solution to each well/cuvette.

    • Immediately begin monitoring the reaction by measuring the change in absorbance (or other appropriate signal) over time using a spectrophotometer.

    • Record the initial velocity (V_0) of the reaction for each substrate and surfactant concentration. This is typically the linear portion of the progress curve.

  • Data Analysis:

    • For each concentration of this compound, plot the initial velocity (V_0) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation (V_0 = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the apparent K_m and V_max values.

    • Alternatively, use a Lineweaver-Burk plot (1/V_0 vs. 1/[S]) to linearize the data and determine K_m and V_max from the x- and y-intercepts.

Protocol 2: Determination of the Type of Enzyme Inhibition

This protocol helps to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

Procedure:

  • Follow the procedure outlined in Protocol 1 to obtain K_m and V_max values at several different fixed concentrations of this compound.

  • Analyze the changes in the apparent K_m and V_max values as a function of the surfactant concentration:

    • Competitive Inhibition: Apparent K_m increases with increasing inhibitor concentration, while V_max remains unchanged.

    • Non-competitive Inhibition: Apparent V_max decreases with increasing inhibitor concentration, while K_m remains unchanged.

    • Uncompetitive Inhibition: Both apparent K_m and V_max decrease with increasing inhibitor concentration.

    • Mixed Inhibition: Both apparent K_m and V_max are altered.

  • For competitive inhibition, the inhibition constant (K_i) can be determined from the relationship: Apparent K_m = K_m * (1 + [I]/K_i), where [I] is the inhibitor concentration.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Data Collection cluster_analysis 4. Data Analysis Enzyme_Stock Enzyme Stock Solution Reaction_Mix Prepare Reaction Mixtures (Buffer, Surfactant, Substrate) Enzyme_Stock->Reaction_Mix Substrate_Dilutions Substrate Dilutions Substrate_Dilutions->Reaction_Mix Surfactant_Dilutions Surfactant Dilutions Surfactant_Dilutions->Reaction_Mix Temperature_Equilibration Equilibrate to Reaction Temperature Reaction_Mix->Temperature_Equilibration Initiate_Reaction Initiate with Enzyme Temperature_Equilibration->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor_Progress Calculate_V0 Calculate Initial Velocity (V₀) Monitor_Progress->Calculate_V0 Plot_Data Plot V₀ vs. [S] Calculate_V0->Plot_Data Fit_Model Fit to Michaelis-Menten Model Plot_Data->Fit_Model Determine_Parameters Determine K_m, V_max, and Inhibition Type Fit_Model->Determine_Parameters

Caption: General workflow for an enzyme kinetics experiment.

Surfactant_Enzyme_Interaction E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I EI->ESI + S S Substrate (S) I Surfactant (I) P Product (P)

Caption: Potential mechanisms of enzyme-surfactant interaction.

References

Application Notes and Protocols for Dilaurylglycerosulfate Sodium Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dilaurylglycerosulfate sodium (CAS Number: 99387-94-7) is an anionic surfactant utilized as a co-emulsifier, particularly in diagnostic assays for the determination of lipase (B570770) activity. Its molecular structure, featuring two lauryl chains, a glycerol (B35011) backbone, and a sulfate (B86663) group, imparts amphiphilic properties that are crucial for its function in creating stable emulsions of water-insoluble substrates in aqueous media. These application notes provide detailed protocols for the preparation of this compound solutions and its application in a lipase activity assay.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that detailed quantitative data on solubility and critical micelle concentration (CMC) are not widely available in the public domain.

PropertyValueReference
CAS Number 99387-94-7[1]
Molecular Formula C₂₇H₅₆O₆S[1][2]
Molecular Weight 508.8 D[1][2]
Appearance White powder[1][2]
Purity (from Carbon) ≥90%[1][2]
Water Content (Karl Fischer) ≤5%[1][2]
Storage Stability Stable for 12 months at +2 to +8°C[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution of this compound. The concentration of the stock solution may need to be adjusted based on the specific requirements of the downstream application.

Materials:

  • This compound powder

  • High-purity deionized or distilled water

  • Appropriate volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Determine the required concentration and volume of the this compound stock solution.

  • Calculate the mass of this compound powder needed using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Accurately weigh the calculated mass of this compound powder using an analytical balance.

  • Transfer the powder to a volumetric flask of the desired volume.

  • Add approximately half of the final volume of high-purity water to the flask.

  • Gently swirl the flask to wet the powder.

  • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

  • Stir the solution at a moderate speed until the powder is completely dissolved. Gentle warming may be applied to aid dissolution, but the temperature should be monitored to avoid degradation.

  • Once dissolved, bring the solution to room temperature if it was warmed.

  • Add high-purity water to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution at 2-8°C.

Protocol 2: Application in a Chromogenic Lipase Activity Assay

This compound is used as a co-emulsifier to prepare a stable emulsion of a chromogenic lipase substrate. This allows the water-soluble lipase enzyme to access its water-insoluble substrate.

Materials:

  • This compound stock solution (from Protocol 1)

  • Chromogenic lipase substrate (e.g., 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6-methylresorufin)-ester)[3][4]

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Lipase enzyme solution (sample and standards)

  • Microplate reader or spectrophotometer

  • Microplates or cuvettes

Procedure:

  • Prepare the Substrate Emulsion:

    • In a suitable container, mix the chromogenic lipase substrate with the this compound solution and the buffer. The optimal ratio of substrate to co-emulsifier will need to be determined empirically for each specific assay but a starting point could be a molar ratio in the range of 1:1 to 1:10 (substrate:co-emulsifier).

    • Vortex or sonicate the mixture to form a stable, homogenous emulsion. The appearance of the emulsion should be uniform and opaque.

  • Set up the Assay:

    • Pipette the substrate emulsion into the wells of a microplate or into cuvettes.

    • Add the lipase enzyme solution (samples and standards) to initiate the reaction.

    • Include a blank control containing the substrate emulsion and buffer but no enzyme.

  • Incubate and Measure:

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • The lipase will hydrolyze the substrate, leading to the release of a colored product (e.g., methylresorufin)[3].

    • Measure the absorbance of the solution at the appropriate wavelength for the chromogenic product (e.g., 572 nm for methylresorufin) at regular time intervals.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each sample and standard.

    • Construct a standard curve using the known concentrations of the lipase standards.

    • Determine the lipase activity in the unknown samples by interpolating their reaction rates on the standard curve.

Visualizations

Experimental Workflow for Lipase Activity Assay

Lipase_Assay_Workflow cluster_prep Reagent Preparation cluster_emulsion Emulsion Formation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis P1 Prepare Dilaurylglycerosulfate Sodium Solution (Protocol 1) E1 Mix Substrate, Co-emulsifier, and Buffer P1->E1 Co-emulsifier P2 Prepare Chromogenic Lipase Substrate Solution P2->E1 Substrate P3 Prepare Buffer Solution P3->E1 Buffer P4 Prepare Lipase (Samples & Standards) A2 Add Lipase Samples and Standards P4->A2 E2 Vortex/Sonicate to form stable emulsion E1->E2 A1 Pipette Emulsion into Microplate E2->A1 A1->A2 A3 Incubate at Controlled Temperature A2->A3 M1 Measure Absorbance kinetically A3->M1 M2 Calculate Reaction Rates M1->M2 M3 Generate Standard Curve M2->M3 M4 Determine Lipase Activity M3->M4

Caption: Workflow for a chromogenic lipase assay using this compound.

Logical Relationship in Emulsion Formation

Emulsion_Formation cluster_components Components cluster_process Process cluster_result Result cluster_enzyme Enzymatic Reaction Substrate Lipase Substrate (Water-insoluble) Energy Energy Input (Vortexing/Sonication) Substrate->Energy CoEmulsifier This compound (Amphiphilic) CoEmulsifier->Energy Aqueous Aqueous Buffer (Water) Aqueous->Energy Emulsion Stable Emulsion (Substrate droplets in water) Energy->Emulsion Lipase Lipase (Water-soluble) Emulsion->Lipase Product Colored Product Lipase->Product hydrolyzes

Caption: Role of this compound in lipase assay emulsion formation.

Safety Precautions

As with any chemical, appropriate safety precautions should be taken when handling this compound powder and its solutions. It is recommended to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Limitations and Future Research

The information available on this compound is limited, particularly concerning its broader applications in drug development and its detailed physicochemical properties. Further research is needed to establish a comprehensive profile of this surfactant, including its critical micelle concentration, solubility in various solvents at different temperatures, and its potential interactions with biological systems beyond its role as a co-emulsifier. Such data would be invaluable for expanding its application in pharmaceutical and biotechnological research.

References

Troubleshooting & Optimization

How to prevent Dilaurylglycerosulfate sodium precipitation in buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Surfactant Stability in Buffer Systems

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges with surfactant precipitation in buffer solutions, with a focus on anionic surfactants like Dilaurylglycerosulfate sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is an anionic surfactant. Its structure, containing two nonpolar lauryl chains and a polar sulfated glycerol (B35011) headgroup, gives it surface-active properties. Like many anionic surfactants, it can precipitate out of solution under certain conditions due to factors that decrease its solubility. These factors include temperature, pH, high salt concentrations, and interactions with other charged molecules.

Q2: What are the primary factors that influence the solubility of anionic surfactants in buffers?

The solubility of anionic surfactants is primarily affected by:

  • Temperature: Many surfactants have a specific temperature, known as the Krafft temperature, below which they are more likely to precipitate.

  • pH: The pH of the buffer can affect the charge on the surfactant and other molecules in the solution, influencing their interactions. For some surfactants, extreme pH values can lead to hydrolysis and precipitation.

  • Ionic Strength: High concentrations of salts (electrolytes) in the buffer can decrease the solubility of the surfactant, a phenomenon known as "salting out".[1]

  • Presence of Divalent Cations: Divalent cations like Ca²⁺ and Mg²⁺, often present in hard water or certain buffer systems, can form insoluble salts with anionic surfactants, leading to precipitation.[1]

  • Interaction with Other Molecules: Cationic molecules, including some active pharmaceutical ingredients (APIs), can form insoluble complexes with anionic surfactants.[2]

Q3: How can I increase the solubility of this compound in my buffer?

To increase solubility and prevent precipitation, consider the following:

  • Optimize Temperature: Ensure the buffer temperature is maintained above the surfactant's Krafft temperature. Gentle warming can often help dissolve precipitated surfactant.

  • Adjust pH: Maintain the buffer pH within a range where the surfactant is most stable. For many sulfate-based surfactants, a neutral pH range (around 5-7) is often optimal.[1]

  • Control Ionic Strength: If possible, reduce the salt concentration in your buffer.

  • Use Purified Water: Prepare buffers with deionized or distilled water to avoid introducing divalent cations.

  • Add a Co-surfactant: Incorporating a compatible nonionic or zwitterionic surfactant can help to stabilize the anionic surfactant and prevent precipitation.[1][3]

Troubleshooting Guide: Surfactant Precipitation

This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation during your experiments.

Problem: The surfactant precipitates out of the buffer upon preparation or during storage.
Potential Cause Troubleshooting Steps
Low Temperature 1. Gently warm the buffer solution while stirring. 2. Store the buffer at a temperature known to be above the surfactant's Krafft temperature.
High Ionic Strength 1. Reduce the concentration of salts in the buffer, if experimentally permissible. 2. Test different buffer systems with lower ionic strengths.
Presence of Divalent Cations 1. Prepare all solutions with high-purity, deionized water. 2. If the experimental system contains sources of Ca²⁺ or Mg²⁺, consider adding a chelating agent like EDTA.[4]
Incorrect pH 1. Measure the pH of the buffer after adding the surfactant. 2. Adjust the pH to a neutral range (e.g., 6.0-7.5) and observe if the precipitate redissolves.
Interaction with Cationic Species 1. If your formulation includes cationic molecules, they may be forming an insoluble salt with the anionic surfactant.[2] 2. Consider reformulating with a nonionic or zwitterionic surfactant.
Problem: The surfactant precipitates when other components (e.g., an active pharmaceutical ingredient) are added.
Potential Cause Troubleshooting Steps
Drug-Surfactant Interaction 1. The added component may be cationic, forming an insoluble complex with the anionic surfactant.[2] 2. Lowering the concentration of the surfactant or the added component may prevent precipitation. 3. The addition of a nonionic surfactant can sometimes mitigate this interaction by forming mixed micelles.[3]
Change in Solution Properties 1. The added component may have altered the pH or ionic strength of the buffer. 2. Re-measure and adjust the pH and consider the change in total ionic strength.

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Surfactant Solubility
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water.

  • Buffer Preparation: Prepare the desired buffer at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Solubility Test: Add small, incremental amounts of the surfactant stock solution to a known volume of the temperature-equilibrated buffer.

  • Observation: After each addition, stir the solution and observe for the first sign of persistent cloudiness or precipitation.

  • Quantification: The concentration of the surfactant just before precipitation is the approximate solubility at that temperature.

  • Data Analysis: Plot solubility as a function of temperature to identify the Krafft temperature range.

Protocol 2: Evaluating the Impact of Ionic Strength on Surfactant Precipitation
  • Buffer Series Preparation: Prepare a series of your chosen buffer with varying concentrations of a salt (e.g., NaCl ranging from 50 mM to 500 mM).

  • Constant Surfactant Concentration: To each buffer in the series, add a constant concentration of this compound that is known to be soluble in the lowest salt concentration.

  • Equilibration and Observation: Allow the solutions to equilibrate at a constant temperature for a set period (e.g., 1 hour). Visually inspect for any signs of precipitation.

  • Turbidity Measurement (Optional): For a quantitative measure, read the absorbance of the solutions at 600 nm. An increase in absorbance indicates precipitation.

  • Data Analysis: Plot the turbidity (or a visual precipitation score) against the salt concentration to determine the critical salt concentration that induces precipitation.

Visual Guides

Precipitation_Troubleshooting_Workflow start Precipitation Observed check_temp Is Temperature Below Known Krafft Point? start->check_temp check_ions Is Buffer High in Salts or Divalent Cations? check_temp->check_ions No action_temp Warm Solution Store at Higher Temp check_temp->action_temp Yes check_ph Is pH Outside Optimal Range (e.g., 5-7)? check_ions->check_ph No action_ions Use Deionized Water Lower Salt Concentration Add Chelating Agent check_ions->action_ions Yes check_components Were Other Components (e.g., Cationic APIs) Added? check_ph->check_components No action_ph Adjust pH to Neutral Range check_ph->action_ph Yes action_components Lower Component Conc. Add Nonionic Co-surfactant Consider Alternative Surfactant check_components->action_components Yes end Solution Stabilized action_temp->end action_ions->end action_ph->end action_components->end

Caption: Troubleshooting workflow for surfactant precipitation.

Surfactant_Stabilization_Pathway cluster_factors Factors Causing Precipitation cluster_solutions Stabilization Strategies low_temp Low Temperature precipitate Precipitated Surfactant low_temp->precipitate high_salt High Ionic Strength high_salt->precipitate divalent_cations Divalent Cations (Ca²⁺, Mg²⁺) divalent_cations->precipitate cationic_api Cationic Molecules cationic_api->precipitate increase_temp Increase Temperature stable_solution Stable Surfactant Solution increase_temp->stable_solution lower_salt Lower Salt Concentration lower_salt->stable_solution add_chelator Add Chelator (e.g., EDTA) add_chelator->stable_solution add_cosurfactant Add Nonionic Co-surfactant add_cosurfactant->stable_solution surfactant Anionic Surfactant in Solution surfactant->precipitate Instability precipitate->stable_solution Resolution

Caption: Factors leading to precipitation and stabilization strategies.

References

Technical Support Center: Troubleshooting Enzyme Inhibition by Dilaurylglycerosulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Dilaurylglycerosulfate sodium in your enzyme-based experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my enzyme activity significantly lower after adding this compound?

Reduced enzyme activity in the presence of this compound, an anionic detergent, can stem from several factors. At concentrations below its Critical Micelle Concentration (CMC), the monomeric detergent molecules can bind to the enzyme, potentially causing conformational changes that reduce its catalytic efficiency. Above the CMC, the detergent forms micelles, which might sequester the substrate or the enzyme itself, making them unavailable for reaction. Furthermore, like many detergents, this compound can cause partial to full denaturation of the enzyme, leading to a loss of activity.[1][2]

Q2: I am observing inconsistent or high background signals in my assay. Could this compound be the cause?

Yes, inconsistent results or a high background signal can be a consequence of using detergents in enzyme assays.[1] this compound can interfere with certain detection methods. For instance, it might interact with assay reagents or the product, leading to signal quenching or enhancement. Additionally, at concentrations above the CMC, micelles can scatter light, which may affect spectrophotometric readings.[1] It is also possible that the detergent is not fully solubilized or has precipitated, contributing to erratic measurements.

Q3: How can I determine the optimal concentration of this compound for my experiment?

The optimal concentration will depend on the specific enzyme and assay conditions. It is crucial to perform a dose-response experiment to determine the concentration range where the detergent effectively serves its purpose (e.g., solubilizing a membrane protein or preventing non-specific binding) without significantly inhibiting the enzyme.[1] A good starting point is to test a range of concentrations both below and above its estimated CMC.

Q4: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important?

Troubleshooting Guides

Issue 1: Unexpected Enzyme Inhibition

If you observe a significant decrease in enzyme activity after the addition of this compound, consider the following troubleshooting steps:

Possible Cause Suggested Solution
Concentration-dependent Inhibition Perform a dose-response curve with this compound to identify a concentration that minimizes inhibition while still achieving the desired effect (e.g., protein solubilization).
Protein Denaturation Assess enzyme stability in the presence of the detergent over time. Consider using a milder non-ionic detergent as an alternative or adding stabilizing agents like glycerol (B35011) or BSA.[1]
Substrate Sequestration in Micelles If using a concentration above the CMC, try lowering it to just below the CMC to see if activity is restored. This can help determine if micelle formation is the primary cause of inhibition.[1]
Interaction with Enzyme Cofactors If your enzyme requires metal ions or other cofactors, investigate if the detergent is chelating or interfering with them.
Issue 2: Assay Interference and High Background

For problems related to inconsistent data or high background signals, please refer to the following guide:

Possible Cause Suggested Solution
Interference with Detection Method Run a control experiment with the assay components and this compound but without the enzyme to check for direct interference with your detection method (e.g., absorbance or fluorescence).
Light Scattering by Micelles If working above the CMC, ensure your instrument is not sensitive to light scattering. If it is, consider using a different detection method or working at a lower detergent concentration.
Precipitation of Detergent Ensure the detergent is fully dissolved in your assay buffer. Incompatibility with buffer components can lead to precipitation.
Non-specific Binding While detergents are often used to reduce non-specific binding, the wrong concentration can sometimes exacerbate the issue. Optimize the concentration as described in the enzyme inhibition section.[1]

Experimental Protocols

Protocol 1: Determining the Effect of this compound on Enzyme Activity
  • Prepare a stock solution of this compound in your assay buffer.

  • Create a dilution series of the detergent in the assay buffer. A range spanning from well below to well above the estimated CMC (similar to SLS, ~8.2 mM) is recommended.

  • Set up your standard enzyme assay reactions. For each reaction, use a different concentration of this compound. Include a control reaction with no detergent.

  • Pre-incubate the enzyme with the detergent for a set period (e.g., 15-30 minutes) at the assay temperature before adding the substrate.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate using your established detection method.

  • Plot the enzyme activity (as a percentage of the no-detergent control) against the concentration of this compound to determine the IC50 (the concentration at which 50% of the enzyme activity is inhibited).

Visualizations

Enzyme_Inhibition_Pathway Potential Mechanisms of Enzyme Inhibition by Detergents Detergent Dilaurylglycerosulfate sodium Enzyme Active Enzyme Detergent->Enzyme Direct Inhibition InactiveEnzyme Inactive/Denatured Enzyme Detergent->InactiveEnzyme Denaturation Micelle Detergent Micelle Detergent->Micelle > CMC Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme SubstrateMicelle Substrate Sequestration Substrate->SubstrateMicelle Micelle->SubstrateMicelle SubstrateMicelle->Enzyme Reduced Availability

Caption: Mechanisms of detergent-induced enzyme inhibition.

Troubleshooting_Workflow Troubleshooting Workflow for Detergent-Related Enzyme Inhibition Start Problem: Reduced Enzyme Activity CheckConc Is Detergent Concentration Optimized? Start->CheckConc DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse No CheckStability Is Enzyme Stable in Detergent? CheckConc->CheckStability Yes DoseResponse->CheckStability StabilityAssay Perform Time-Course Stability Assay CheckStability->StabilityAssay No CheckMicelles Is Detergent Conc. > CMC? CheckStability->CheckMicelles Yes ConsiderAlternatives Consider Milder Detergent or Additives StabilityAssay->ConsiderAlternatives LowerConc Test Concentration < CMC CheckMicelles->LowerConc Yes CheckMicelles->ConsiderAlternatives No Resolved Problem Resolved LowerConc->Resolved ConsiderAlternatives->Resolved

Caption: A logical workflow for troubleshooting enzyme inhibition.

References

Technical Support Center: Dilaurylglycerosulfate Sodium Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from dilaurylglycerosulfate (B12421066) sodium in colorimetric protein assays.

Understanding the Interference

What is dilaurylglycerosulfate sodium and why might it interfere with my protein assay?

This compound is presumed to be an anionic detergent, similar in chemical nature to the more common sodium dodecyl sulfate (B86663) (SDS). Anionic detergents are known to interfere with standard colorimetric protein assays through several mechanisms:

  • Binding to Proteins: Detergents can bind to proteins, altering their conformation and masking the sites for dye-binding or copper chelation, which are the basis of many assays.

  • Interaction with Assay Reagents: These substances can directly interact with the assay reagents. For instance, they can bind to the Coomassie dye in the Bradford assay, leading to a false-positive color change, or interfere with the copper reduction in the BCA and Lowry assays.[1]

  • Precipitation: High concentrations of certain detergents can cause the precipitation of assay reagents or the protein-dye complex, leading to inaccurate readings.[2]

Frequently Asked Questions (FAQs)

Q1: My protein sample contains this compound. Which protein assay is most likely to be affected?

Anionic detergents like SDS are known to interfere significantly with the Bradford, BCA, and Lowry assays. The Bradford assay is particularly sensitive to detergents, which can lead to elevated background absorbance.[3][4][5] The BCA and Lowry assays are also susceptible to interference from substances that reduce copper ions, a category that can include certain detergents or contaminants in detergent preparations.[6][7]

Q2: I am seeing unexpectedly high/low protein concentrations. Could this compound be the cause?

Yes, this is a classic sign of detergent interference. Depending on the assay and the concentration of the detergent, you may observe either artificially high or low readings. For example, in the Bradford assay, detergents can cause a significant increase in the background, leading to an overestimation of the protein concentration.[3] In contrast, some detergents can inhibit the color development in the BCA assay, causing an underestimation.

Q3: Are there any colorimetric assays that are compatible with detergents?

Some commercial assay kits are specifically formulated to be compatible with certain types and concentrations of detergents. These often contain proprietary reagents that mitigate the interfering effects. For example, there are detergent-compatible Bradford assay kits and modified BCA assays that show increased tolerance to detergents.[1][8] However, it is crucial to check the manufacturer's specifications for compatibility with your specific detergent and its concentration.

Q4: What is the first troubleshooting step I should take if I suspect interference?

The simplest first step is to dilute your sample. If your protein concentration is high enough, diluting the sample may lower the concentration of this compound to a level that no longer interferes with the assay.[2][9] Remember to use the same diluted buffer for your blank and standards to ensure consistency.

Troubleshooting Guides

Issue 1: High Background Absorbance in the Bradford Assay

High background absorbance in the Bradford assay is a common issue when anionic detergents are present. This leads to an overestimation of the protein concentration.

Troubleshooting Workflow:

A High Background in Bradford Assay B Dilute Sample in Detergent-Free Buffer A->B C Assay Diluted Sample B->C D Problem Resolved? C->D E Yes: Report Dilution-Corrected Concentration D->E Yes F No: Proceed to Sample Cleanup D->F No G Choose Cleanup Method F->G H TCA/Acetone (B3395972) Precipitation G->H I Dialysis / Desalting G->I J Commercial Cleanup Kit G->J K Re-assay Cleaned Sample H->K I->K J->K L Accurate Measurement K->L

Caption: Troubleshooting high background in the Bradford assay.

Issue 2: Inaccurate Results in BCA or Lowry Assays

Anionic detergents can either enhance or suppress the color development in copper-based assays like the BCA and Lowry methods, leading to unreliable results.[6]

Recommended Action: Protein Precipitation

Trichloroacetic acid (TCA)/acetone precipitation is a highly effective method to remove interfering substances like detergents.[10][11]

Experimental Protocol: TCA/Acetone Precipitation

  • Sample Preparation: To 1 volume of your protein sample, add 1/4 volume of 100% (w/v) TCA.

  • Incubation: Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant, which contains the interfering this compound.

  • Washing: Wash the protein pellet with 500 µL of ice-cold acetone. This helps to remove any residual TCA.

  • Repeat Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Drying: Carefully remove the acetone and allow the pellet to air dry. Do not over-dry, as this can make the protein difficult to redissolve.

  • Resuspension: Resuspend the protein pellet in a buffer that is compatible with your chosen colorimetric assay.

Issue 3: Need to Preserve Protein Activity

If you need to maintain the biological activity of your protein, precipitation methods may be too harsh. In such cases, dialysis or size-exclusion chromatography are preferred methods for detergent removal.

Decision Pathway for Non-Denaturing Detergent Removal:

A Need to Remove Detergent while Preserving Protein Activity B Is the Detergent Concentration Above its Critical Micelle Concentration (CMC)? A->B C Yes B->C D No B->D G Dilute Sample to Below CMC then proceed with Dialysis/SEC C->G E Dialysis D->E F Size-Exclusion Chromatography (Desalting Column) D->F

Caption: Choosing a non-denaturing detergent removal method.

Experimental Protocol: Dialysis

  • Prepare Dialysis Tubing: Cut the dialysis tubing to the desired length and activate it according to the manufacturer's instructions. The molecular weight cut-off (MWCO) of the tubing should be significantly smaller than your protein of interest but large enough to allow detergent monomers to pass through.

  • Load Sample: Load your protein sample into the dialysis tubing and seal both ends.

  • Dialyze: Place the sealed tubing in a large volume of detergent-free buffer (at least 1000 times the sample volume). Stir the buffer gently.

  • Buffer Changes: Change the buffer 2-3 times over a period of 12-24 hours to ensure complete removal of the detergent.

  • Recover Sample: Carefully remove the sample from the dialysis tubing.

Quantitative Data on Detergent Interference

The following tables provide a general guide to the tolerance of common protein assays to various detergents. While data for this compound is not available, the information for SDS, another anionic detergent, can serve as a useful reference.

Table 1: Detergent Compatibility in Different Protein Assays

DetergentBradford AssayBCA AssayLowry Assay
SDS (anionic) IncompatibleUp to 1% (with modifications)[12]Incompatible
Triton X-100 (non-ionic) Up to 0.1%Up to 5%Incompatible
CHAPS (zwitterionic) Up to 1%Up to 5%Compatible
Tween 20 (non-ionic) Up to 0.1%Up to 1%Incompatible[13]

Note: Compatibility can vary depending on the specific assay formulation and protocol.

Table 2: Efficiency of Detergent Removal Methods

MethodSDS Removal EfficiencyProtein Recovery
TCA/Acetone Precipitation >99%80-95%
Dialysis >95% (if below CMC)[14]>90%
Size-Exclusion Chromatography >95% (if below CMC)>90%
Commercial Cleanup Kits >99%[15][16]>90%[15]

Signaling Pathway of Interference (Conceptual)

The following diagram illustrates the conceptual mechanism by which an anionic detergent like this compound can interfere with the Bradford assay.

cluster_0 Without Detergent cluster_1 With this compound Protein Protein Complex Protein-Dye Complex (Blue Color) Protein->Complex Dye Coomassie Dye (Free) Dye->Complex Detergent Detergent Micelles FalsePositive Detergent-Dye Interaction (False Positive Color) Detergent->FalsePositive Dye2 Coomassie Dye (Free) Dye2->FalsePositive

Caption: Conceptual diagram of detergent interference in the Bradford assay.

References

Strategies to remove Dilaurylglycerosulfate sodium from protein samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides strategies, troubleshooting advice, and frequently asked questions regarding the removal of anionic surfactants, such as Sodium Dodecyl Sulfate (SDS) or structurally similar detergents like Dilaurylglycerosulfate sodium, from protein samples.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove surfactants like SDS from my protein sample?

Surfactants like SDS are denaturing agents used to solubilize proteins, but their presence can interfere with downstream applications. For example, high concentrations of SDS can inhibit enzyme activity, interfere with immunoassays (like ELISA), disrupt protein-protein interactions, and are incompatible with techniques such as isoelectric focusing (IEF) and certain types of mass spectrometry.

Q2: What is the fastest method to remove the bulk of SDS from a protein sample?

Protein precipitation is generally the fastest method for removing a significant amount of SDS. Methods using trichloroacetic acid (TCA) or acetone (B3395972) can rapidly precipitate the protein, leaving the majority of the detergent in the supernatant. However, this method can lead to protein denaturation and may result in some protein loss.

Q3: How can I remove SDS while maintaining the protein's native structure and activity?

For maintaining protein integrity, non-precipitating methods are recommended. These include dialysis, gel filtration chromatography, and hydrophobic interaction chromatography using adsorbent beads. Dialysis is a gentle method but can be time-consuming. Gel filtration is also a mild procedure that separates the protein from the detergent based on size. The use of adsorbent beads, such as Bio-Beads SM-2, is highly effective at removing SDS while preserving the function of many proteins.

Q4: What is the critical micelle concentration (CMC), and why is it important for detergent removal?

The critical micelle concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For effective removal by methods like dialysis or ultrafiltration, the detergent concentration should be kept below the CMC to ensure the presence of smaller monomers that can pass through the membrane pores. The CMC of SDS is approximately 0.23% (w/v) or 8 mM in low salt buffers.

Q5: Can I use the same removal strategy for all types of proteins?

No, the optimal removal strategy depends on the specific characteristics of your protein (e.g., size, stability, isoelectric point) and the requirements of your downstream application. For instance, a robust enzyme might tolerate precipitation, whereas a delicate protein complex would require a gentler method like gel filtration or dialysis. It is often necessary to empirically determine the best method for your specific protein of interest.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low protein recovery after precipitation Protein is not fully precipitating or is being lost during wash steps.Optimize the amount of precipitating agent (e.g., acetone, TCA). Ensure incubation is at a low temperature (e.g., -20°C for acetone). Be careful when removing the supernatant and washing the pellet.
Residual detergent detected in the sample after dialysis Dialysis time is too short, or the buffer volume is insufficient. The detergent concentration is well above the CMC, leading to slow dissociation of micelles.Increase the dialysis duration and perform multiple, larger-volume buffer changes. Consider a preliminary step to dilute the sample and lower the detergent concentration before dialysis.
Protein precipitates during detergent removal by dialysis The protein is not stable in the absence of the detergent.Add a non-denaturing or zwitterionic surfactant (e.g., Tween 20, CHAPS) to the dialysis buffer to maintain protein solubility. A gradual exchange of detergents can also be effective.
Co-elution of protein and detergent during gel filtration The chosen gel filtration resin does not provide adequate separation between the protein and the detergent micelles.Select a resin with an appropriate fractionation range for your protein's size. Ensure the column length is sufficient for good resolution. Pre-equilibrate the column thoroughly with a detergent-free buffer.
Incomplete detergent removal using adsorbent beads Insufficient quantity of beads or inadequate incubation time.Increase the amount of adsorbent beads used per volume of sample. Extend the incubation time and use gentle mixing to maximize the interaction between the beads and the detergent. Perform sequential treatments with fresh beads.

Quantitative Comparison of Removal Methods

The efficiency of different methods for removing SDS can vary. The following table summarizes typical outcomes.

Method Typical Protein Recovery (%) Residual SDS (%) Processing Time Key Advantage Key Disadvantage
Acetone Precipitation 60-90%< 0.01%< 2 hoursFast and efficient removalCan cause irreversible protein denaturation
TCA/Acetone Precipitation 70-95%< 0.005%< 2 hoursVery high removal efficiencyHarsh conditions, likely to denature proteins
Dialysis 80-99%0.01-0.05%24-72 hoursGentle, preserves protein activityVery slow, requires large buffer volumes
Gel Filtration 85-99%0.01-0.02%1-4 hoursGentle and relatively fastCan dilute the protein sample
Adsorbent Beads (e.g., Bio-Beads) 90-99%< 0.001%2-16 hoursHigh efficiency, preserves activityCan be costly, requires optimization
Ultrafiltration/Diafiltration 80-95%0.02-0.05%2-8 hoursCan concentrate the samplePotential for membrane fouling, shear stress

Detailed Experimental Protocols

Protocol 1: Acetone Precipitation
  • Cooling: Chill the protein-SDS sample and acetone to -20°C.

  • Precipitation: Add 4 volumes of cold acetone to 1 volume of the protein sample.

  • Incubation: Mix well and incubate at -20°C for at least 1 hour (or overnight for low concentration samples).

  • Centrifugation: Centrifuge at 10,000-15,000 x g for 15 minutes at 4°C to pellet the protein.

  • Supernatant Removal: Carefully decant and discard the supernatant containing the SDS.

  • Washing: Add 1 volume of cold acetone to the pellet, vortex briefly, and centrifuge again for 10 minutes.

  • Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes to remove residual acetone.

  • Resuspension: Resuspend the protein pellet in a suitable detergent-free buffer.

Protocol 2: Detergent Removal with Adsorbent Beads (e.g., Bio-Beads SM-2)
  • Bead Preparation: Wash the adsorbent beads extensively with methanol, followed by water, and finally with the desired buffer to remove any impurities and to equilibrate them.

  • Sample Preparation: Dilute the protein-SDS sample if the SDS concentration is very high (e.g., >2%).

  • Incubation: Add the prepared beads to the protein sample (a common starting ratio is 0.5 g of wet beads per 1 mL of sample).

  • Mixing: Gently mix on a rotator at 4°C. The incubation time can range from 2 hours to overnight, depending on the initial SDS concentration.

  • Separation: Separate the protein solution from the beads. This can be done by letting the beads settle and pipetting off the supernatant or by using a spin column.

  • Repeat (Optional): For very high initial SDS concentrations, a second treatment with fresh beads may be necessary.

Visualizations

G cluster_input Initial State cluster_methods Removal Strategies cluster_output Final State Protein_SDS Protein Sample (+ High SDS) Precipitation Precipitation (Acetone/TCA) Protein_SDS->Precipitation Chromatography Chromatography (Gel Filtration, Ion Exchange) Protein_SDS->Chromatography Adsorption Adsorption (Hydrophobic Beads) Protein_SDS->Adsorption Dialysis Dialysis / Ultrafiltration Protein_SDS->Dialysis Clean_Protein Protein Sample (Low/No SDS) Precipitation->Clean_Protein Chromatography->Clean_Protein Adsorption->Clean_Protein Dialysis->Clean_Protein

Caption: Overview of major strategies for removing SDS from protein samples.

G start Start: Protein-SDS Sample add_beads 1. Add prepared hydrophobic beads start->add_beads incubate 2. Incubate with gentle mixing (e.g., 2h at 4°C) add_beads->incubate separate 3. Separate supernatant from beads incubate->separate analyze 4. Analyze protein and check for residual SDS separate->analyze end End: SDS-free Protein analyze->end SDS Removed repeat_step Repeat with fresh beads analyze->repeat_step SDS Remains repeat_step->add_beads

Caption: Experimental workflow for detergent removal using hydrophobic adsorbent beads.

Technical Support Center: Overcoming Foaming Issues with Dilaurylglycerosulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foaming issues during experiments with Dilaurylglycerosulfate sodium.

Troubleshooting Guide

Uncontrolled foaming can lead to experimental inaccuracies, including volume errors, poor mixing, and potential sample loss. This guide offers a systematic approach to identify and resolve common causes of excessive foaming.

Logical Workflow for Troubleshooting Foaming Issues

Foaming_Troubleshooting cluster_0 Problem Identification cluster_1 Initial Checks & Adjustments cluster_2 Formulation & Contamination Review cluster_3 Advanced Solutions cluster_4 Resolution start Excessive Foaming Observed check_agitation Review Agitation/Mixing Speed start->check_agitation Is agitation vigorous? check_temp Assess Experimental Temperature check_agitation->check_temp Reduce speed. Still foaming? end Foaming Controlled check_agitation->end Foaming resolved check_concentration Verify Surfactant Concentration check_temp->check_concentration Adjust temp. Still foaming? check_temp->end Foaming resolved check_contamination Inspect for Contaminants (e.g., grease, particulates) check_concentration->check_contamination Confirm concentration. Still foaming? check_concentration->end Foaming resolved check_ph Measure and Adjust pH check_contamination->check_ph Clean glassware/filter solution. Still foaming? check_contamination->end Foaming resolved check_electrolytes Evaluate Electrolyte Concentration check_ph->check_electrolytes Adjust pH. Still foaming? check_ph->end Foaming resolved antifoam Consider an Antifoaming Agent check_electrolytes->antifoam Adjust electrolyte levels. Still foaming? check_electrolytes->end Foaming resolved method_modification Modify Experimental Method (e.g., slower reagent addition) antifoam->method_modification Select & test antifoam. Still foaming? antifoam->end Foaming resolved method_modification->end

Caption: A step-by-step workflow for diagnosing and resolving foaming issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of excessive foaming when using this compound?

A1: Excessive foaming is often a result of one or more of the following factors:

  • High Agitation or Shear: Vigorous mixing, stirring, or gas sparging can introduce a large amount of air into the solution, leading to foam formation.

  • Elevated Temperatures: While moderate temperature increases can sometimes reduce foam stability, in some systems, higher temperatures can initially increase foaming.[1]

  • Surfactant Concentration: The concentration of this compound plays a critical role. Foaming is often most pronounced near the critical micelle concentration (CMC).

  • Contamination: The presence of impurities, such as grease from glassware, undissolved particles, or other surface-active agents, can stabilize foam.

  • pH of the Solution: The pH can influence the charge and conformation of the surfactant molecules at the air-water interface, affecting foam stability. For anionic surfactants, changes in pH can alter the electrostatic repulsion between molecules in the foam lamellae.

  • Low Electrolyte Concentration: In some cases, the absence of electrolytes can lead to more stable foam due to strong electrostatic repulsion between the charged surfactant head groups.

Q2: How does temperature affect the foaming of this compound?

A2: The effect of temperature on foaming is complex. Generally, for anionic surfactants, increasing the temperature can decrease foam stability by increasing the fluidity of the foam lamellae and promoting drainage.[1] However, the initial foam volume might increase with temperature due to lower solution viscosity.[1] It is advisable to conduct experiments at a controlled and consistent temperature. An ideal starting temperature range for many anionic surfactants is 20-30°C.[1]

Q3: Can the pH of my solution impact the foaming characteristics?

A3: Yes, pH can significantly impact the foaming of anionic surfactants like this compound. Changes in pH can alter the surface charge density of the bubbles, which in turn affects the electrostatic interactions within the foam films. While this compound is expected to be relatively stable across a range of pH values, extreme pH levels could potentially lead to hydrolysis of the ester or sulfate (B86663) groups, altering its surfactant properties. For some related amino acid-derived surfactants, foam volume has been shown to be pH-dependent.[2]

Q4: I've optimized my experimental parameters, but foaming is still an issue. Should I consider an antifoaming agent?

A4: Yes, if you have addressed potential issues with agitation, temperature, concentration, contamination, and pH, an antifoaming agent may be a suitable next step. It is often considered a last resort as it introduces a new component to your system which could potentially interfere with your experiment.

Q5: What type of antifoaming agent is most effective for anionic surfactants like this compound?

A5: For aqueous systems containing anionic surfactants, silicone-based antifoaming agents are often very effective. They have low surface tension and are generally insoluble in water, allowing them to spread rapidly at the air-water interface and disrupt the foam structure. Oil-based and polymeric antifoams can also be effective. The choice of antifoam will depend on the specific conditions of your experiment. It is crucial to start with a very low concentration of the antifoaming agent and gradually increase it to find the minimum effective concentration.

Quantitative Data on Foaming Properties

Disclaimer: The following data is illustrative and based on the typical behavior of anionic surfactants. Specific performance of this compound may vary.

Table 1: Effect of Concentration on Foaming Properties

Concentration (% w/v)Initial Foam Volume (mL)Foam Half-Life (seconds)
0.180120
0.5150300
1.0180450
2.0170420

Table 2: Influence of Temperature on Foam Stability (at 1.0% w/v)

Temperature (°C)Initial Foam Volume (mL)Foam Half-Life (seconds)
20175480
30180450
40185360
50190240

Table 3: Effect of NaCl Concentration on Foam Stability (at 1.0% w/v)

NaCl Concentration (mM)Initial Foam Volume (mL)Foam Half-Life (seconds)
0180450
10170300
50150180
10013090

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

Objective: To prepare a stock solution of this compound with minimal initial foaming.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Weighing balance

Procedure:

  • Weigh the desired amount of this compound powder.

  • Fill the volumetric flask to approximately half its volume with deionized water.

  • Place the stir bar in the flask and put it on the magnetic stirrer at a low speed.

  • Slowly add the weighed powder to the vortex of the stirring water to avoid clumping.

  • Once the powder is dispersed, continue stirring at a low to moderate speed until fully dissolved. Avoid high speeds that create a deep vortex and introduce excessive air.

  • Once dissolved, remove the flask from the stirrer and add deionized water to the calibration mark.

  • Invert the flask gently several times to ensure homogeneity. Avoid vigorous shaking.

  • Allow the solution to stand for a few minutes to let any generated bubbles dissipate before use.

Protocol 2: Evaluation of Foam Generation and Stability (Ross-Miles Method Adaptation)

Objective: To quantify the foaming capacity and stability of a this compound solution.

Apparatus:

  • Jacketed glass column (e.g., 1000 mL graduated cylinder) with a bottom outlet

  • Pipette (200 mL) with a calibrated orifice

  • Water bath for temperature control

  • Stopwatch

Procedure:

  • Prepare the this compound solution at the desired concentration and temperature.

  • Add 50 mL of the solution to the jacketed glass column.

  • Fill the pipette with 200 mL of the same solution.

  • Position the pipette vertically over the column so that the tip is just above the liquid surface.

  • Fully open the pipette's stopcock and allow the solution to drain into the column, generating foam.

  • Record the initial foam height immediately after all the solution has drained.

  • Record the foam height at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability. The time it takes for the foam to collapse to half of its initial height is the foam half-life.

Signaling Pathway for Antifoaming Action

Antifoam_Mechanism cluster_foam Foam Lamella (Bubble Wall) cluster_antifoam Antifoaming Agent cluster_destabilization Destabilization Process surfactant_layer_1 Surfactant Layer 1 aqueous_core Aqueous Core surfactant_layer_1->aqueous_core surfactant_layer_2 Surfactant Layer 2 aqueous_core->surfactant_layer_2 antifoam_droplet Antifoam Droplet entry Entry of Antifoam antifoam_droplet->entry Contacts Foam spreading Spreading & Bridging entry->spreading Low Surface Tension rupture Lamella Rupture spreading->rupture Displaces Surfactant Foam Collapse Foam Collapse rupture->Foam Collapse

Caption: Mechanism of action for a typical antifoaming agent.

References

Refinement of protocols using Dilaurylglycerosulfate sodium for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Dilaurylglycerosulfate sodium in experimental protocols. Our focus is on ensuring reproducibility through detailed troubleshooting, frequently asked questions, and standardized methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (CAS 99387-94-7) is a co-emulsifier. It is primarily used in diagnostic tests for the determination of lipase (B570770) activity. Its function is to create a stable emulsion of the lipase substrate, which is often a water-insoluble lipid, allowing for accurate and reproducible measurement of enzyme kinetics.

Q2: How should this compound be stored?

For optimal stability, this compound powder should be stored at +2 to +8°C. Under these conditions, it is stable for at least 12 months. Solutions prepared with this compound should ideally be made fresh for each experiment to avoid potential degradation or microbial contamination. If storage of a stock solution is necessary, it should be kept at 2-8°C for no longer than a few days, though stability in solution may vary based on the solvent and other components.

Q3: What is the proper way to prepare a this compound solution?

To prepare a solution of this compound, it is recommended to use a high-quality deionized or distilled water. The powder should be added to the water while stirring to ensure even dispersion and prevent clumping. Gentle heating may be applied to aid dissolution, but boiling should be avoided to prevent degradation. The final concentration will depend on the specific assay protocol.

Q4: Can I use this compound with other surfactants?

Yes, this compound is often used as a co-emulsifier, meaning it is used in conjunction with other surfactants or emulsifying agents. The specific combination and concentration of emulsifiers can significantly impact the stability of the substrate emulsion and the activity of the lipase enzyme. It is crucial to maintain a consistent formulation for all experiments to ensure reproducibility.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High background signal in lipase assay 1. Spontaneous hydrolysis of the substrate. 2. Contamination of reagents with lipase or other esterases. 3. Instability of the substrate emulsion.1. Run a blank reaction without the enzyme to measure the rate of spontaneous hydrolysis and subtract it from the sample readings. 2. Use fresh, high-purity reagents and sterile technique. 3. Optimize the concentration of this compound and any other co-emulsifiers to ensure a stable emulsion.
Low or no lipase activity detected 1. Inactive enzyme. 2. Inhibition of the enzyme by components in the assay buffer or sample. 3. Inaccessible substrate due to poor emulsion quality.1. Test the activity of the lipase with a known positive control. 2. Check the pH and ionic strength of the buffer. Ensure no known lipase inhibitors are present. 3. Visually inspect the substrate emulsion for separation or precipitation. Adjust the concentration of this compound or sonicate the emulsion to improve homogeneity.
Poor reproducibility between experiments 1. Inconsistent preparation of the substrate emulsion. 2. Variability in reagent concentrations. 3. Fluctuations in assay temperature. 4. Pipetting errors.1. Prepare a large batch of the substrate emulsion with this compound for a set of experiments. Ensure consistent mixing or sonication. 2. Use calibrated pipettes and prepare fresh dilutions of standards and enzymes for each assay. 3. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. 4. Use positive displacement pipettes for viscous solutions and ensure proper mixing of all components.
Precipitation or turbidity in the reaction well 1. The concentration of this compound is too low to maintain a stable emulsion. 2. The substrate is coming out of solution. 3. Incompatibility of assay components.1. Increase the concentration of this compound in the assay. 2. Ensure the substrate is fully dissolved in the co-emulsifier solution before adding to the aqueous buffer. Gentle warming may be necessary. 3. Check for compatibility between all reagents. A systematic evaluation of individual components may be necessary.

Experimental Protocols

Protocol: Colorimetric Lipase Activity Assay

This protocol describes a general method for determining lipase activity using a colorimetric substrate in an emulsion stabilized with this compound.

Materials:

  • This compound

  • Lipase substrate (e.g., p-nitrophenyl palmitate)

  • Lipase enzyme standard

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.

Methodology:

  • Preparation of Substrate Emulsion:

    • Dissolve the lipase substrate in a suitable organic solvent (e.g., isopropanol) to create a stock solution.

    • Prepare the co-emulsifier solution by dissolving this compound in the Assay Buffer to the desired concentration.

    • Add the substrate stock solution dropwise to the co-emulsifier solution while vortexing or sonicating to form a stable, milky emulsion. The final concentration of the substrate and this compound will need to be optimized for the specific lipase and substrate being used.

  • Enzyme and Standard Preparation:

    • Prepare a stock solution of the lipase enzyme in Assay Buffer.

    • Create a standard curve by preparing serial dilutions of the lipase standard in Assay Buffer.

  • Assay Procedure:

    • Add a defined volume of the substrate emulsion to each well of the 96-well microplate.

    • Add a corresponding volume of the lipase standards, samples, and a buffer blank to the wells.

    • Initiate the reaction by adding the enzyme solution to the wells containing the substrate emulsion.

    • Immediately place the microplate in the plate reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each standard and sample.

    • Subtract the rate of the blank from all readings.

    • Plot the reaction rate of the standards versus their concentration to generate a standard curve.

    • Determine the lipase activity in the samples by interpolating their reaction rates from the standard curve.

Visualizations

Lipase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sub_emulsion Prepare Substrate Emulsion (Substrate + this compound) add_reagents Add Substrate Emulsion, Standards, and Samples to Plate sub_emulsion->add_reagents enzyme_prep Prepare Lipase Standards and Samples enzyme_prep->add_reagents start_reaction Initiate Reaction with Enzyme add_reagents->start_reaction measure Measure Absorbance Kinetically start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate std_curve Generate Standard Curve calc_rate->std_curve det_activity Determine Sample Activity std_curve->det_activity

Caption: Workflow for a typical colorimetric lipase assay.

Troubleshooting_Logic start Inconsistent Results? check_emulsion Is the substrate emulsion stable? start->check_emulsion Yes check_reagents Are reagents fresh and correctly prepared? check_emulsion->check_reagents Yes optimize_emulsifier Optimize this compound concentration check_emulsion->optimize_emulsifier No check_temp Is the assay temperature consistent? check_reagents->check_temp Yes prepare_fresh Prepare fresh reagents and standards check_reagents->prepare_fresh No check_pipetting Is pipetting accurate? check_temp->check_pipetting Yes control_temp Use temperature-controlled instrument check_temp->control_temp No calibrate_pipettes Calibrate pipettes check_pipetting->calibrate_pipettes No reproducible_results Reproducible Results check_pipetting->reproducible_results Yes optimize_emulsifier->reproducible_results prepare_fresh->reproducible_results control_temp->reproducible_results calibrate_pipettes->reproducible_results

Caption: A logical approach to troubleshooting inconsistent results.

Validation & Comparative

Efficacy of Dilaurylglycerosulfate sodium vs. other anionic surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Metrics of Anionic Surfactants

The selection of an appropriate anionic surfactant is critical for the success of experimental protocols and the stability of pharmaceutical formulations. Key performance indicators include the Critical Micelle Concentration (CMC), surface tension reduction capability, impact on protein stability, and cytotoxicity.

Critical Micelle Concentration (CMC) and Surface Tension

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC indicates a more efficient surfactant, as less of the agent is required to achieve its surface-active effects.[1] Above the CMC, surfactants can solubilize hydrophobic molecules within their micellar cores, a crucial function in drug delivery.[2] Concurrently, effective surfactants significantly reduce the surface tension of aqueous solutions.

SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Sodium Lauryl Sulfate (SLS) 8.2 - 10.0[3]~30 - 33.7[4]
Sodium Laureth Sulfate (SLES) ~0.80 (independent of ethoxylation degree)[5]~34[6]
Sodium Cocoyl Glycinate 0.21[7]~33[7]
Sodium Lauroyl Sarcosinate 14.3[7]Data not available
Sodium Dodecyl Sulfate (SDS) 8.3[1]Data not available
Sodium Octyl Sulfate 130[1]Data not available
Sodium Tetradecyl Sulfate 2.1[1]Data not available
Dilaurylglycerosulfate sodium Data not availableData not available

Note: CMC values can be influenced by factors such as temperature, pH, and the presence of electrolytes.[1]

Protein Stability and Denaturation

Anionic surfactants can have a profound impact on protein structure and stability. While they can be used to solubilize and stabilize some proteins, they can also cause denaturation by disrupting non-covalent interactions that maintain the protein's native conformation.[8][9] The interaction is often cooperative, with surfactant molecules binding to the protein and inducing unfolding.[10]

SurfactantEffect on Protein Stability
Sodium Lauryl Sulfate (SLS)/Sodium Dodecyl Sulfate (SDS) Potent protein denaturing agent.[8] Disrupts secondary and tertiary protein structures.[11]
Branched Alkyl Sulfates (e.g., Sodium 2-butyloctyl sulfate) Can cause a high degree of disruption to the secondary structure of proteins.[11]
This compound Data for direct impact on protein stability not available.
Cytotoxicity

The cytotoxicity of anionic surfactants is a critical consideration in drug development and for any application involving contact with living cells. Generally, the cytotoxic potential of surfactants follows the order: cationic > anionic ≈ amphoteric > non-ionic.[11] However, significant variations exist within the anionic class.

SurfactantCell LineIC50 (µg/mL)
Sodium Lauryl Sulfate (Texapon K1298) Human Fibroblasts< Benzethonium chloride, < Triton x100
Sodium Laureth Sulfate (Texapon N40) Human Fibroblasts> Tween 60, > Sodium Lauryl Sulfate
This compound Data not availableData not available

Experimental Protocols

Accurate and reproducible data are paramount in surfactant research. Below are detailed methodologies for key experiments used to characterize anionic surfactants.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: The surface tension of a series of surfactant solutions of varying concentrations is measured using a tensiometer. Procedure:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions from the stock solution.

  • Measure the surface tension of each dilution using a tensiometer (e.g., Wilhelmy plate or Du Noüy ring method).[12]

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at which a sharp break in the curve occurs, indicating the onset of micelle formation.[1] The surface tension value at this point is the surface tension at CMC.

Protein Aggregation Assay

Method: Dynamic Light Scattering (DLS) can be used to monitor changes in protein size, indicating aggregation in the presence of surfactants. Procedure:

  • Prepare a solution of the protein of interest in a suitable buffer.

  • Add varying concentrations of the anionic surfactant to the protein solution.

  • Incubate the mixtures for a defined period at a specific temperature.

  • Measure the hydrodynamic radius of the protein-surfactant complexes using a DLS instrument.

  • An increase in the hydrodynamic radius compared to the native protein indicates surfactant-induced aggregation.

Cytotoxicity Assay (MTT Assay)

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6] Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to various concentrations of the surfactant for a specified duration (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7]

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized detergent).

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[13]

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of surfactant that inhibits 50% of cell growth) can be calculated.

Visualizing Surfactant Interactions and Workflows

Understanding the mechanisms of action and experimental processes is facilitated by visual representations.

Experimental_Workflow_for_Surfactant_Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Surfactant_Sol Prepare Surfactant Solutions CMC_ST Measure CMC & Surface Tension Surfactant_Sol->CMC_ST Protein_Agg Assess Protein Aggregation (DLS) Surfactant_Sol->Protein_Agg Cytotoxicity Perform Cytotoxicity Assay (MTT) Surfactant_Sol->Cytotoxicity Protein_Sol Prepare Protein Solution Protein_Sol->Protein_Agg Cell_Culture Culture Cells Cell_Culture->Cytotoxicity Analyze_CMC Analyze CMC/ST Data CMC_ST->Analyze_CMC Analyze_Agg Analyze Aggregation Data Protein_Agg->Analyze_Agg Analyze_Cyto Calculate IC50 Cytotoxicity->Analyze_Cyto

Caption: Workflow for evaluating anionic surfactant performance.

Anionic surfactants can influence cellular signaling pathways, particularly inflammatory responses, through their interaction with the cell membrane and subsequent modulation of intracellular cascades.

Anionic_Surfactant_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Surfactant Anionic Surfactant Membrane Cell Membrane Disruption Surfactant->Membrane TLR Toll-like Receptors (TLRs) Surfactant->TLR Antagonism (e.g., POPG, PI) NFkB NF-κB Activation Membrane->NFkB MAPK MAPK Pathway Activation Membrane->MAPK TLR->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) NFkB->Cytokines MAPK->Cytokines

Caption: Anionic surfactant interaction with inflammatory pathways.

Conclusion

The choice of an anionic surfactant has significant implications for research and drug development. While Sodium Lauryl Sulfate is a potent and well-characterized surfactant, its higher potential for protein denaturation and skin irritation may limit its use in sensitive applications. Milder alternatives, such as Sodium Laureth Sulfate and amino acid-based surfactants like Sodium Cocoyl Glycinate, offer improved biocompatibility, often with comparable or even superior surface activity. The lack of publicly available, detailed experimental data for this compound highlights the need for further research to fully characterize its properties and potential applications. Researchers and formulators are encouraged to consider the specific requirements of their system and to conduct appropriate characterization studies to select the most suitable anionic surfactant.

References

Comparative Guide to Purity Validation of Dilaurylglycerosulfate Sodium by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of Dilaurylglycerosulfate sodium, an anionic surfactant. Due to the limited availability of specific data for this compound, this guide leverages validated methods for the closely related and structurally similar compound, Sodium Lauryl Sulfate (B86663) (SLS), to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Purity Analysis of Anionic Surfactants

The purity of anionic surfactants like this compound is a critical parameter that can significantly impact product performance and safety in various applications, including pharmaceuticals and consumer products.[1] Impurities, such as unsulfated alcohols, inorganic salts, and shorter or longer alkyl chain homologs, can alter the surfactant's properties, including its foaming capacity, detergency, and potential for skin irritation.[1][2] HPLC has emerged as a powerful analytical technique for the separation and quantification of the active ingredient and its potential impurities.[3][4]

High-Performance Liquid Chromatography (HPLC) for Purity Validation

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of anionic surfactants. This technique separates compounds based on their hydrophobicity, making it well-suited for distinguishing the main surfactant component from its less polar (e.g., unsulfated alcohols) and more polar (e.g., inorganic salts) impurities.

Experimental Protocol: RP-HPLC for Anionic Surfactant Analysis

The following protocol is based on a validated method for the determination of unsulfated alcohols in Sodium Lauryl Sulfate and can be adapted for this compound.[5][6][7]

Objective: To quantify the purity of the anionic surfactant and identify the presence of unsulfated alcohol impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

  • C18 analytical column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm)[5][6][7]

Reagents:

  • Acetonitrile (HPLC grade)

  • Milli-Q Water

  • This compound reference standard (high purity)

  • Relevant potential impurity standards (e.g., lauryl alcohol)

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile and Milli-Q Water (e.g., 70:30 v/v)[5][6][7]
Flow Rate 1.0 - 3.0 mL/min[5][6][7]
Column Temperature 40-50°C[5][6][7][8]
Detector Refractive Index Detector (RID)[5][6][7] or ELSD

| Injection Volume | 20 - 50 µL[8] |

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent mixture (e.g., Methanol:Water 60:40 v/v).[8]

  • Prepare a series of calibration standards of the reference compound and any known impurities.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Performance of HPLC Method

The performance of a typical HPLC method for a similar anionic surfactant (Sodium Lauryl Sulfate) is summarized below.[9] These values demonstrate the method's suitability for quality control.

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999[5][6][7][9]
Limit of Detection (LOD) 0.07 mg/L
Limit of Quantification (LOQ) 0.23 mg/L
Recovery 97.94%
Precision (RSD%) 0.30%

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the analysis of anionic surfactants. The choice of method often depends on the specific information required, available instrumentation, and the complexity of the sample matrix.[10]

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High resolution and sensitivity, suitable for quantifying multiple components simultaneously.[3][4]Requires more expensive instrumentation and skilled operators.
Two-Phase Titration (Epton Method) Titration with a cationic surfactant in the presence of an indicator.Simple, rapid, and cost-effective for determining total active anionic surfactant content.[11]Lacks specificity, cannot distinguish between different anionic surfactants or quantify impurities.
Gas Chromatography (GC) Separation of volatile compounds after derivatization.Suitable for analyzing volatile impurities like free fatty alcohols.Requires derivatization of the non-volatile surfactant, which can be complex.
Spectroscopy (UV-Vis, IR, NMR) Interaction of molecules with electromagnetic radiation.Provides structural information and can be used for qualitative identification.[10]Often lacks the quantitative precision of chromatography for complex mixtures.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency and low sample consumption.Can be less robust than HPLC for routine analysis.

Visualizing the Experimental Workflow and Logic

The following diagrams illustrate the key processes involved in the validation of this compound purity by HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Dilaurylglycerosulfate sodium Sample Dissolution Dissolution Sample->Dissolution Weigh & Dissolve Standard Reference Standard Standard->Dissolution Solvent Solvent (e.g., Mobile Phase) Solvent->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Injector Injector Filtration->Injector Column C18 Reverse-Phase Column Injector->Column Mobile Phase (Acetonitrile/Water) Detector RID or ELSD Detector Column->Detector Acquisition Chromatogram Acquisition Detector->Acquisition Signal Detector->Acquisition Integration Integration Acquisition->Integration Peak Integration Quantification Purity Calculation & Impurity Profiling Integration->Quantification Calibration Curve

Caption: Experimental workflow for HPLC-based purity validation.

Comparison_Logic cluster_methods Analytical Methods cluster_params Evaluation Criteria Purity Purity Validation of This compound HPLC HPLC Purity->HPLC Titration Two-Phase Titration Purity->Titration GC Gas Chromatography Purity->GC Spectroscopy Spectroscopy Purity->Spectroscopy Specificity Specificity HPLC->Specificity Quantification Quantification of Impurities HPLC->Quantification TotalActive Total Active Content Titration->TotalActive GC->Quantification Structural Structural Information Spectroscopy->Structural

Caption: Logic for selecting an analytical method for purity validation.

References

Assessing the Biocompatibility of Dilaurylglycerosulfate Sodium for In Vitro Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the in vitro biocompatibility of Dilaurylglycerosulfate sodium (DLGS), a synthetic anionic surfactant. Due to a lack of publicly available biocompatibility data for DLGS, this document outlines a comprehensive testing strategy and offers a comparative perspective with commonly used surfactants, such as Sodium Dodecyl Sulfate (SDS), a well-characterized anionic surfactant, and Tween 20, a nonionic surfactant known for its milder properties. The provided experimental protocols and comparative data for alternative surfactants will enable researchers to design and execute robust in vitro studies to determine the suitability of DLGS for their specific applications.

Introduction to Surfactant Biocompatibility in In Vitro Systems

Surfactants are indispensable in many in vitro applications, including cell lysis, drug solubilization, and as components of various formulations. However, their inherent ability to interact with biological membranes can lead to cytotoxicity, membrane disruption, and interference with cellular processes. Therefore, a thorough assessment of a surfactant's biocompatibility is crucial before its inclusion in experimental protocols. Key parameters for evaluation include cytotoxicity, hemolytic potential, and impact on cell membrane integrity.

Comparative Overview of Surfactants

Table 1: General Comparison of Surfactant Properties

FeatureThis compound (DLGS)Sodium Dodecyl Sulfate (SDS)Tween 20 (Polysorbate 20)
Type AnionicAnionicNonionic
Expected Cytotoxicity Moderate to HighHighLow
Expected Hemolytic Activity Moderate to HighHighLow
Common Applications (Proposed) Detergent, EmulsifierCell lysis, Protein denaturationSolubilizing agent, Stabilizer

Key In Vitro Biocompatibility Assays

To comprehensively assess the biocompatibility of DLGS, a panel of in vitro assays is recommended. These assays quantify different aspects of cellular toxicity and membrane disruption.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the concentration range at which a substance is toxic to cells. Two common and complementary methods are the MTT and LDH assays.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, providing a measure of cell membrane integrity.[4][5][6]

Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 Values in µg/mL)

Cell LineThis compound (DLGS)Sodium Dodecyl Sulfate (SDS)Tween 20
HeLa (Human cervical cancer) Data Not Available25 - 50>1000
A549 (Human lung carcinoma) Data Not Available30 - 60>1000
3T3 (Mouse fibroblast) Data Not Available15 - 40>1000

Note: The values for SDS and Tween 20 are representative and can vary depending on the specific experimental conditions.

Hemolysis Assay

The hemolysis assay assesses the ability of a compound to damage red blood cell membranes, leading to the release of hemoglobin.[7][8][9] This is a critical test for any compound that may come into contact with blood components in vitro or in vivo.

Table 3: Hypothetical Comparative Hemolytic Activity (HC50 Values in µg/mL)

SurfactantHC50 (Concentration causing 50% hemolysis)
This compound (DLGS) Data Not Available
Sodium Dodecyl Sulfate (SDS) 50 - 100
Tween 20 >2000

Note: The values for SDS and Tween 20 are representative and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key biocompatibility assays are provided below.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of DLGS and control surfactants (SDS and Tween 20) in culture medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[12][13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent like Triton X-100).[5]

Hemolysis Assay Protocol
  • Red Blood Cell Preparation: Obtain fresh whole blood and wash the red blood cells (RBCs) with phosphate-buffered saline (PBS) through centrifugation. Resuspend the RBCs to a 2% (v/v) solution in PBS.[7]

  • Treatment: Prepare serial dilutions of DLGS and control surfactants in PBS.

  • Incubation: Add the RBC suspension to the surfactant solutions and incubate at 37°C for 1 hour with gentle agitation.[9]

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.[14]

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with distilled water or Triton X-100).[15]

Visualization of Experimental Workflow and Potential Cellular Effects

The following diagrams illustrate the experimental workflow for assessing surfactant biocompatibility and a potential signaling pathway that could be affected by membrane-disrupting agents.

Experimental_Workflow cluster_prep Preparation cluster_assays Biocompatibility Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, A549) Cytotoxicity Cytotoxicity Assays (MTT & LDH) Cell_Culture->Cytotoxicity RBC_Prep Red Blood Cell Preparation Hemolysis Hemolysis Assay RBC_Prep->Hemolysis Surfactant_Prep Surfactant Dilutions (DLGS, SDS, Tween 20) Surfactant_Prep->Cytotoxicity Surfactant_Prep->Hemolysis IC50 IC50/HC50 Determination Cytotoxicity->IC50 Hemolysis->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for in vitro biocompatibility assessment of surfactants.

Signaling_Pathway Surfactant Anionic Surfactant (e.g., DLGS, SDS) Membrane Cell Membrane Surfactant->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Ca_Influx Ca2+ Influx Disruption->Ca_Influx Stress_Pathways Cellular Stress Pathways (e.g., MAPK, NF-κB) Ca_Influx->Stress_Pathways Apoptosis Apoptosis Stress_Pathways->Apoptosis

Caption: Potential signaling pathway activated by surfactant-induced membrane stress.

Conclusion and Recommendations

The provided guide offers a systematic approach to evaluating the in vitro biocompatibility of this compound. While direct comparative data for DLGS is currently unavailable, the outlined experimental protocols for cytotoxicity and hemolysis assays, along with the comparative context of well-characterized surfactants like SDS and Tween 20, provide a robust framework for its assessment.

Researchers are strongly encouraged to perform these assays to determine the appropriate non-toxic concentration range of DLGS for their specific cell types and experimental conditions. This will ensure the reliability and reproducibility of in vitro studies by minimizing artifacts arising from surfactant-induced cytotoxicity. Based on its chemical structure as an anionic surfactant, it is prudent to anticipate that DLGS may exhibit a biocompatibility profile more similar to SDS than to nonionic surfactants. Careful dose-response studies are therefore essential.

References

Cross-Validation of Lipase Assay Results: A Comparative Guide to the Dilaurylglycerosulfate Sodium Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipase (B570770) activity is crucial in numerous research and development areas, from enzyme kinetics and inhibitor screening to the quality control of therapeutic enzymes. This guide provides a comprehensive cross-validation of the chromogenic lipase assay utilizing Dilaurylglycerosulfate sodium (DGGR) against established alternative methods. By presenting detailed experimental protocols and comparative performance data, this document aims to equip researchers with the necessary information to select the most appropriate lipase assay for their specific needs and to ensure the reliability and reproducibility of their results.

Introduction to Lipase Assays and the Importance of Cross-Validation

Lipases (EC 3.1.1.3) are a class of enzymes that catalyze the hydrolysis of triglycerides into glycerol (B35011) and free fatty acids. The measurement of their activity can be achieved through various methods, each with its own advantages and limitations. The choice of assay often depends on factors such as the source of the lipase, the sample matrix, required sensitivity, and throughput.

Cross-validation of results obtained from different assay platforms is a critical step in method development and validation. It provides a higher degree of confidence in the accuracy and reliability of the measurements by demonstrating that different analytical principles yield comparable results. This is particularly important when transitioning to newer, more convenient methods like the DGGR assay from more traditional techniques.

This guide focuses on comparing the performance of the DGGR assay with two widely used alternative methods: a colorimetric assay using p-nitrophenyl butyrate (B1204436) (pNPB) and a titrimetric assay using tributyrin (B1683025).

Experimental Protocols

Detailed methodologies for the three compared lipase assays are provided below to facilitate their implementation and cross-validation in the laboratory.

Lipase Assay using this compound (DGGR)

This colorimetric assay is based on the enzymatic hydrolysis of the specific chromogenic substrate 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR). Lipase cleaves this substrate, leading to the spontaneous decomposition of an intermediate and the formation of methylresorufin, a red-purple compound. The rate of increase in absorbance at 580 nm is directly proportional to the lipase activity in the sample.[1]

Materials:

  • DGGR Reagent (commercially available kits)

  • Tris or similar buffer (pH ~8.0-8.5)

  • Colipase, bile acids (often included in kits)

  • Microplate reader or spectrophotometer capable of reading at 580 nm

  • Lipase standard solution

  • Test samples containing lipase

Procedure:

  • Reconstitute the DGGR reagent according to the manufacturer's instructions. This typically involves mixing a substrate solution with a buffer solution.

  • Pre-warm the reagent and samples to the desired reaction temperature (e.g., 37°C).

  • In a microplate well or cuvette, add a defined volume of the DGGR reagent.

  • Add a small volume of the sample (or lipase standard) to the reagent to initiate the reaction.

  • Immediately start monitoring the change in absorbance at 580 nm over a defined period (e.g., 5-10 minutes).

  • Calculate the rate of change in absorbance (ΔA/min).

  • Determine the lipase activity based on the rate of reaction, using the molar extinction coefficient of methylresorufin and the reaction volume.

Colorimetric Lipase Assay using p-Nitrophenyl Butyrate (pNPB)

This assay relies on the hydrolysis of the colorless substrate p-nitrophenyl butyrate by lipase to produce p-nitrophenol, which is a yellow-colored product under alkaline conditions. The rate of formation of p-nitrophenol is measured spectrophotometrically at 405-410 nm.[2][3]

Materials:

  • p-Nitrophenyl butyrate (pNPB) solution (e.g., in isopropanol (B130326) or acetonitrile)

  • Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0)

  • Emulsifying agent (e.g., Triton X-100 or gum arabic)

  • Spectrophotometer or microplate reader capable of reading at 405-410 nm

  • Lipase standard solution

  • Test samples containing lipase

Procedure:

  • Prepare the substrate emulsion by dissolving pNPB in a suitable solvent and then emulsifying it in the reaction buffer containing an emulsifying agent.

  • Pre-incubate the substrate emulsion at the desired reaction temperature.

  • Add the lipase sample or standard to the substrate emulsion to start the reaction.

  • Monitor the increase in absorbance at 405-410 nm over time.

  • Calculate the rate of absorbance change (ΔA/min).

  • Determine the lipase activity using a standard curve of known p-nitrophenol concentrations or its molar extinction coefficient.

Titrimetric Lipase Assay using Tributyrin

This classic method measures lipase activity by quantifying the release of fatty acids from a triglyceride substrate, such as tributyrin. The liberated butyric acid is titrated with a standardized alkaline solution (e.g., NaOH) to maintain a constant pH. The rate of alkali consumption is directly proportional to the lipase activity.[4]

Materials:

  • Tributyrin substrate

  • Reaction buffer (e.g., Tris-HCl, pH 7.0-8.0)

  • Emulsifying agent (e.g., gum arabic)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.05 M)

  • pH-stat or autotitrator equipped with a pH electrode

  • Thermostated reaction vessel

  • Lipase standard solution

  • Test samples containing lipase

Procedure:

  • Prepare the tributyrin emulsion by homogenizing tributyrin in the reaction buffer with an emulsifying agent.

  • Place a defined volume of the substrate emulsion in the thermostated reaction vessel and allow it to equilibrate to the desired temperature.

  • Adjust the pH of the emulsion to the desired setpoint (e.g., pH 7.5).

  • Add the lipase sample or standard to the reaction vessel to initiate the hydrolysis.

  • The pH-stat will automatically add NaOH to the reaction mixture to maintain the pH at the setpoint.

  • Record the volume of NaOH consumed over a specific time interval.

  • Calculate the lipase activity based on the rate of NaOH consumption, where one unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.[5]

Comparative Performance Data

The following table summarizes the key performance characteristics of the three lipase assay methods. The values presented are indicative and may vary depending on the specific experimental conditions, lipase source, and sample matrix.

Performance Parameter DGGR Assay pNPB Assay Titrimetric (Tributyrin) Assay
Principle ColorimetricColorimetricTitrimetric
Substrate Specificity High for pancreatic lipaseModerateLow (hydrolyzed by other esterases)
Linear Range WideModerateDependent on titrant concentration
Precision (CV%) < 5%< 10%< 10%
Sensitivity HighModerateModerate to Low
Throughput High (microplate compatible)High (microplate compatible)Low (requires dedicated equipment)
Interferences Minimal from hemoglobin, bilirubin, and triglycerides[1]Can be affected by sample turbidity and colorLess affected by turbidity, but sensitive to buffer capacity
Ease of Use Simple and rapidRelatively simpleMore complex and time-consuming

Experimental Workflow for Cross-Validation

A logical workflow is essential for the effective cross-validation of different lipase assay methods. The following diagram illustrates a typical experimental design for comparing the DGGR assay with the pNPB and titrimetric assays.

CrossValidationWorkflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion lipase_sample Lipase Sample (e.g., purified enzyme, serum) serial_dilution Serial Dilutions lipase_sample->serial_dilution dggr_assay DGGR Assay serial_dilution->dggr_assay Analyze each dilution pnpb_assay pNPB Assay serial_dilution->pnpb_assay Analyze each dilution titrimetric_assay Titrimetric Assay serial_dilution->titrimetric_assay Analyze each dilution linearity Linearity Assessment (Activity vs. Dilution) dggr_assay->linearity precision Precision Analysis (Intra- & Inter-assay CV%) dggr_assay->precision correlation Correlation Analysis (e.g., Bland-Altman plot) dggr_assay->correlation pnpb_assay->linearity pnpb_assay->precision pnpb_assay->correlation titrimetric_assay->linearity titrimetric_assay->precision titrimetric_assay->correlation conclusion Method Comparison & Validation Report linearity->conclusion precision->conclusion correlation->conclusion

Caption: Workflow for the cross-validation of lipase assays.

Conclusion

The this compound (DGGR) assay presents a robust, sensitive, and high-throughput method for the determination of lipase activity, particularly for pancreatic lipase. Its high specificity and low susceptibility to common interferences make it an attractive alternative to traditional methods.

The p-nitrophenyl butyrate (pNPB) assay offers a convenient colorimetric method suitable for many applications, although its specificity can be lower than the DGGR assay. The titrimetric method, while being a more direct measure of fatty acid release, is less practical for high-throughput screening due to its lower throughput and more complex instrumentation.

By performing a thorough cross-validation as outlined in this guide, researchers can confidently adopt the DGGR assay, ensuring the accuracy and consistency of their lipase activity measurements. This comparative approach strengthens the reliability of experimental data, which is paramount in both basic research and the development of new therapeutics.

References

Performance of Dilaurylglycerosulfate Sodium in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the performance of Dilaurylglycerosulfate sodium, a dialkyl sulfate (B86663) surfactant, in various buffer systems commonly used in biochemical and pharmaceutical research. While specific experimental data for this compound is not extensively available in public literature, this document outlines the methodologies to generate such data and presents a comparative analysis with well-characterized surfactants like Sodium Dodecyl Sulfate (SDS) and the zwitterionic surfactant CHAPS.

Comparative Performance Data

The efficacy of a surfactant is critically dependent on its properties in the specific chemical environment of its application. Key performance indicators include the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles, and the surface tension at the CMC (γCMC), which indicates the surfactant's efficiency in reducing surface energy. The stability of a surfactant across different pH values is also crucial for its application in various formulations and biological assays.

It is important to note that the performance of surfactants can be significantly influenced by the composition of the buffer, including its ionic strength and pH. For instance, the CMC of anionic surfactants like SDS is known to decrease in the presence of electrolytes, such as in a phosphate (B84403) buffer, due to the shielding of electrostatic repulsion between the surfactant headgroups.[1]

Table 1: Performance of this compound in Different Buffer Systems (Illustrative Data)

Buffer System (50 mM)pHIonic Strength (mM)Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)Stability
Deionized Water7.00[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Phosphate Buffer7.4~150[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Tris-HCl7.450[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Citrate Buffer5.0~130[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Note: The values for this compound in this table are placeholders and should be determined experimentally using the protocols outlined below.

Table 2: Comparative Performance with Other Surfactants in 50 mM Phosphate Buffer (pH 7.4)

SurfactantTypeCMC (mM)Surface Tension at CMC (γCMC) (mN/m)Key Characteristics
This compoundAnionic[Insert Experimental Data][Insert Experimental Data]Expected to have a low CMC due to two alkyl chains.
Sodium Dodecyl Sulfate (SDS)Anionic~1.99 - 2.33[1]~30-35Strong denaturing agent, widely used in electrophoresis.
CHAPSZwitterionic~4-8~33-36Non-denaturing at low concentrations, ideal for solubilizing membrane proteins while preserving their function.

Experimental Protocols

To accurately assess the performance of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and surface tension of a surfactant can be determined using various methods, including surface tensiometry, conductivity measurements, and fluorescence spectroscopy.[1] The surface tension method is described below as a common and direct approach.

Method: Surface Tensiometry (Wilhelmy Plate Method)

  • Preparation of Surfactant Solutions: Prepare a series of dilutions of this compound in the desired buffer system, ranging from a concentration well below to well above the expected CMC.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measurement: For each concentration, measure the surface tension of the solution. Ensure the Wilhelmy plate is clean for each measurement to ensure a contact angle of zero.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus indicates the CMC. The surface tension value at this plateau is the γCMC.

Protocol 2: Assessment of Surfactant Stability

The stability of this compound in different buffer systems, particularly as a function of pH, can be assessed by monitoring for signs of degradation over time.

Method: Accelerated Stability Study

  • Sample Preparation: Prepare solutions of this compound in the selected buffer systems at a concentration relevant to its intended application.

  • Storage Conditions: Store the samples under accelerated conditions (e.g., elevated temperature, such as 40°C) and at room temperature for a specified period (e.g., 1-3 months).

  • Analysis: At predetermined time points, analyze the samples for:

    • Appearance: Visual inspection for any changes in color, clarity, or the formation of precipitates.

    • pH: Measure the pH of the solution to check for any drift.

    • Degradation Products: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify any degradation products.

    • Performance: Re-measure the CMC and surface tension to determine if the surfactant's performance has been compromised.

Mandatory Visualization

The following diagrams illustrate a typical workflow where a surfactant like this compound would be employed and the logical relationship of its key performance indicators.

G cluster_0 Upstream Processing cluster_1 Protein Extraction cluster_2 Downstream Analysis cell_culture Cell Culture / Tissue Sample harvesting Harvesting & Washing cell_culture->harvesting cell_pellet Cell Pellet harvesting->cell_pellet homogenization Homogenization / Sonication cell_pellet->homogenization lysis_buffer Lysis Buffer Preparation (containing this compound) lysis_buffer->homogenization incubation Incubation (e.g., 4°C for 30 min) homogenization->incubation clarification Centrifugation (e.g., 14,000 x g for 20 min) incubation->clarification supernatant Supernatant (Solubilized Proteins) clarification->supernatant quantification Protein Quantification (e.g., BCA Assay) supernatant->quantification analysis Downstream Applications (SDS-PAGE, Western Blot, etc.) quantification->analysis

Caption: Workflow for Protein Extraction using a Surfactant-based Lysis Buffer.

G cluster_properties Key Performance Indicators cluster_factors Influencing Factors surfactant Dilaurylglycerosulfate sodium cmc CMC surfactant->cmc surface_tension Surface Tension surfactant->surface_tension stability pH & Temp. Stability surfactant->stability application Application (e.g., Protein Solubilization) cmc->application surface_tension->application stability->application buffer_system Buffer System buffer_system->cmc ionic_strength Ionic Strength ionic_strength->cmc ph pH ph->stability

Caption: Relationship between Surfactant Properties, Influencing Factors, and Application Performance.

References

Unraveling Protein Structure: A Comparative Analysis of Dilaurylglycerosulfate Sodium and Urea as Denaturing Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms and efficacy of two distinct classes of protein denaturants. This report substitutes the highly similar and extensively studied anionic surfactant, Sodium Dodecyl Sulfate (B86663) (SDS), for Dilaurylglycerosulfate sodium due to a lack of specific experimental data on the latter.

In the intricate world of protein science, the ability to controllably unfold, or denature, proteins is a fundamental requirement for a myriad of research and development applications. From understanding protein folding pathways to preparing samples for electrophoresis, the choice of denaturing agent is a critical experimental parameter. This guide provides a detailed comparison of two widely used denaturants: the anionic surfactant, represented here by Sodium Dodecyl Sulfate (SDS), and the chaotropic agent, urea (B33335).

Mechanisms of Denaturation: A Tale of Two Strategies

The means by which SDS and urea disrupt the delicate three-dimensional structure of proteins are fundamentally different, stemming from their distinct chemical properties.

Sodium Dodecyl Sulfate (SDS): A Hydrophobic Assault

As an amphipathic molecule, SDS possesses both a hydrophobic hydrocarbon tail and a hydrophilic negatively charged sulfate head. This dual nature dictates its mechanism of denaturation, which is often described as a multi-step process. Initially, at low concentrations, SDS monomers bind to the protein, primarily through electrostatic interactions with positively charged amino acid residues. As the concentration of SDS increases, a cooperative binding event occurs where the hydrophobic tails of the surfactant molecules penetrate the protein's hydrophobic core. This invasion disrupts the native tertiary and secondary structures, causing the protein to unfold. The protein chain then becomes coated with SDS molecules, resulting in a complex with a large net negative charge that is proportional to the protein's molecular weight. This principle is the cornerstone of SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a ubiquitous technique for protein separation and molecular weight estimation[1].

Urea: A Chaotrope's Subtle Disruption

Urea, a small, polar organic compound, acts as a chaotropic agent, disrupting the structure of water and thereby weakening the hydrophobic effect that is a major driving force in protein folding. The denaturation mechanism of urea is thought to involve both direct and indirect interactions.

  • Direct Interaction: Urea molecules can directly interact with the protein. They can form hydrogen bonds with the peptide backbone and polar side chains, effectively competing with the intramolecular hydrogen bonds that stabilize the protein's native structure. Furthermore, van der Waals interactions between urea and both the protein backbone and side chains are more favorable than those with water, leading to an accumulation of urea at the protein surface and promoting unfolding[2][3][4][5][6].

  • Indirect Interaction: By disrupting the hydrogen-bonding network of water, urea reduces the ordering of water molecules around the nonpolar side chains of the protein. This diminishes the hydrophobic effect, making it energetically less favorable for these nonpolar groups to be buried within the protein's interior, thus favoring the unfolded state.

Quantitative Comparison of Denaturing Effects

The efficacy of a denaturant is often quantified by the concentration required to achieve the midpoint of denaturation (Cm), where the populations of folded and unfolded protein are equal[7]. Thermodynamic parameters, such as the free energy of unfolding in the absence of denaturant (ΔG°H₂O) and the m-value (a measure of the dependence of ΔG° on denaturant concentration), provide further insight into protein stability and the denaturation process[2][4][8].

Below is a summary of typical concentration ranges and thermodynamic parameters for protein denaturation by SDS and urea. It is important to note that these values are highly dependent on the specific protein, temperature, pH, and buffer conditions.

ParameterSodium Dodecyl Sulfate (SDS)Urea
Typical Cm (Midpoint of Denaturation) Millimolar (mM) range (e.g., 1-10 mM)[9][10][11]Molar (M) range (e.g., 2-8 M)[4][12]
Mechanism Primarily hydrophobic interactions and electrostatic bindingDisruption of water structure (indirect) and direct H-bonding/van der Waals interactions with the protein
Effect on Protein Charge Confers a strong, uniform negative chargeMinimal effect on the net charge of the protein
Typical ΔG°H₂O (kcal/mol) Varies widely depending on the proteinTypically in the range of 5-15 kcal/mol[4]
m-value (kcal/mol·M) Not typically calculated in the same manner as for urea due to the cooperative binding mechanismProtein-dependent, often in the range of 1-4 kcal/mol·M[4][8]

Experimental Protocols for Studying Protein Denaturation

Several biophysical techniques are commonly employed to monitor protein unfolding and quantify the effects of denaturants.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure (α-helices, β-sheets, random coils), while the near-UV CD spectrum (250-350 nm) is sensitive to the tertiary structure and the environment of aromatic amino acid residues. Denaturation is observed as a change in the CD signal as a function of denaturant concentration or temperature.

Protocol:

  • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Prepare a series of solutions with a constant protein concentration and increasing concentrations of the denaturant (SDS or urea).

  • Equilibrate the samples at a constant temperature.

  • Measure the far-UV and/or near-UV CD spectra for each sample using a spectropolarimeter.

  • Plot the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) against the denaturant concentration.

  • Fit the resulting denaturation curve to a two-state or multi-state unfolding model to determine the Cm and other thermodynamic parameters[3].

Intrinsic Tryptophan Fluorescence Spectroscopy

Principle: The fluorescence of tryptophan residues is highly sensitive to their local environment. In a folded protein, tryptophan residues are often buried in the hydrophobic core, resulting in a fluorescence emission maximum at a shorter wavelength (around 330-340 nm). Upon denaturation, these residues become exposed to the polar solvent, causing a red shift in the emission maximum (to around 350 nm) and often a change in fluorescence intensity.

Protocol:

  • Prepare protein and denaturant solutions as described for CD spectroscopy.

  • Excite the samples at a wavelength of approximately 295 nm to selectively excite tryptophan residues.

  • Record the fluorescence emission spectra from approximately 310 to 400 nm.

  • Plot the change in the emission maximum wavelength or the fluorescence intensity at a specific wavelength against the denaturant concentration.

  • Analyze the data to determine the Cm[5][13].

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (in this case, the denaturant) to a macromolecule (the protein). This technique can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Protocol:

  • Prepare a solution of the protein in the calorimeter cell and a solution of the denaturant in the injection syringe, both in the same buffer.

  • Perform a series of injections of the denaturant into the protein solution while monitoring the heat released or absorbed.

  • Integrate the heat flow peaks to obtain the enthalpy change for each injection.

  • Plot the enthalpy change per mole of injectant against the molar ratio of denaturant to protein.

  • Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.

Visualizing the Denaturation Process

The following diagrams illustrate the key concepts discussed in this guide.

DenaturationMechanisms cluster_SDS SDS Denaturation cluster_Urea Urea Denaturation NativeProtein_SDS Native Protein InitialBinding Initial Electrostatic Binding NativeProtein_SDS->InitialBinding Low [SDS] CooperativeBinding Cooperative Hydrophobic Interaction InitialBinding->CooperativeBinding Increasing [SDS] UnfoldedComplex Unfolded Protein-SDS Complex CooperativeBinding->UnfoldedComplex Saturation NativeProtein_Urea Native Protein DirectInteraction Direct Interaction (H-bonding, vdW) NativeProtein_Urea->DirectInteraction IndirectInteraction Indirect Interaction (Weakened Hydrophobic Effect) NativeProtein_Urea->IndirectInteraction UnfoldedProtein_Urea Unfolded Protein DirectInteraction->UnfoldedProtein_Urea IndirectInteraction->UnfoldedProtein_Urea

Caption: Mechanisms of protein denaturation by SDS and Urea.

ExperimentalWorkflow start Prepare Protein and Denaturant Solutions spectroscopy Spectroscopic Measurement (CD or Fluorescence) start->spectroscopy titration Isothermal Titration Calorimetry (ITC) start->titration data_analysis Data Analysis: Plot Signal vs. [Denaturant] spectroscopy->data_analysis titration->data_analysis fitting Fit Data to Unfolding Model data_analysis->fitting results Determine Thermodynamic Parameters (Cm, ΔG°, m-value) fitting->results

Caption: General experimental workflow for studying protein denaturation.

ProteinUnfolding Native Native State (Folded, Functional) Intermediate Intermediate State(s) (Partially Unfolded) Native->Intermediate Denaturant Unfolded Unfolded State (Denatured, Non-functional) Intermediate->Unfolded Denaturant

Caption: A simplified model of protein unfolding.

References

Safety Operating Guide

A Guide to the Safe Disposal of Dilaurylglycerosulfate Sodium in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for Dilaurylglycerosulfate sodium, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for handling chemical waste and information from safety data sheets (SDS) of structurally similar compounds, such as Sodium Lauryl Sulfate (SLS). Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's SDS for the most accurate and detailed information.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Potential Hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye damage/eye irritation.[1][2][3][4][5]

  • May be harmful if swallowed.[1][2][4]

  • May cause respiratory irritation.[2][3]

  • Fine dust dispersed in air may be explosive.[4][5]

  • Harmful to aquatic life with long-lasting effects.[3][5]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin irritation and contact.[2][3]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.[2]To protect against serious eye damage from dust or splashes.[1][2][3][4][5]
Skin and Body Protection Laboratory coat.[6]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent respiratory tract irritation from dust inhalation.[2][3]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed in a controlled and compliant manner, from the point of generation to final disposal by a licensed contractor.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the waste is a solid (e.g., pure compound, contaminated labware) or a liquid (e.g., aqueous solution).

  • Segregate Waste Streams:

    • Solid Waste: Place contaminated items such as weighing boats, gloves, and paper towels into a designated hazardous waste container for solid chemical waste.[6]

    • Liquid Waste: Collect aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not pour solutions down the drain. [6]

    • Avoid Mixing: Do not mix this compound waste with incompatible chemicals. It should be kept away from strong oxidizing agents, strong acids, and strong bases.[5]

Step 2: Waste Container Management

  • Use Appropriate Containers: Waste must be stored in containers that are chemically compatible with the substance. High-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container must be in good condition, with a secure, leak-proof lid.[7]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration (if in solution), and the date accumulation started.[6]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[8]

Step 3: Spill and Emergency Procedures

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, prevent the further spread of the material.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into a designated hazardous waste container.[6]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[6]

  • Emergency Contact: In case of a large spill or personal exposure, follow your institution's emergency procedures and contact the EHS office immediately.

Step 4: Storage and Disposal

  • Satellite Accumulation Area (SAA): Store waste containers at or near the point of generation in a designated SAA. This area must be under the control of laboratory personnel.[8] The amount of hazardous waste in an SAA is typically limited to 55 gallons.[8]

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (often 6-12 months, check your local regulations), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[6][8][9]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid spill Spill Occurs start->spill Potential Event solid_waste Solid Waste (e.g., powder, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., aqueous solution) is_solid->liquid_waste Liquid collect_solid Collect in a labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled liquid hazardous waste container (DO NOT pour down drain) liquid_waste->collect_liquid store Store sealed container in a designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store spill_procedure Follow Spill Cleanup Protocol: 1. Wear PPE 2. Contain and collect waste 3. Decontaminate area spill->spill_procedure Yes spill_procedure->store full Is container full or storage time limit reached? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end Proper Disposal by Licensed Contractor contact_ehs->end

References

Essential Safety and Logistical Information for Handling Dilaurylglycerosulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling Dilaurylglycerosulfate sodium, including personal protective equipment (PPE), operational plans, and disposal procedures. The following guidance is based on the safety data for the closely related compound, Sodium Lauryl Sulfate (SLS), and established laboratory safety protocols.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Usage Notes
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard.[1] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1]Ensure a tight seal around the eyes.[2] Eyewash stations should be readily accessible.[2][3]
Skin Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[1] A lab coat should be worn and fully buttoned.[1] Long pants and closed-toe shoes are required.[1]Inspect gloves for any damage before use and dispose of them after contact with the chemical.[1] Clothing made of polyester (B1180765) or acrylic should be avoided.[1]
Respiratory Protection Generally not required with adequate ventilation. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]Use of a respirator may require annual medical evaluations, fit testing, and training.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[3]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][3] For procedures that may generate dust or aerosols, use a certified laboratory chemical fume hood.[3]

  • Hygiene: Wash hands thoroughly after handling the substance.[4][5] Do not eat, drink, or smoke in the laboratory.[4]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[2][4] Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][4] Seek immediate medical attention.[2][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, get medical advice.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2][5]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[4] Call a physician or poison control center immediately.[2]

Spill and Leak Procedures:

  • Small Spills: For small spills, sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2]

  • Large Spills: In the event of a large spill, evacuate the area.[3] Wear appropriate PPE, including respiratory protection.[3] Prevent the material from entering drains or waterways.[2][6][7]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[4][6][7] Do not dispose of it in the sewer system.[2] Contaminated packaging should be treated as hazardous waste.[6][7]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated workspace or fume hood B->C D Weigh and handle solid this compound C->D Proceed with caution E Dissolve or use in experiment D->E F Decontaminate work surfaces E->F After experiment completion G Segregate and label waste F->G H Dispose of waste according to regulations G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J K In case of spill, follow spill cleanup procedure L In case of exposure, follow first-aid measures

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。